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  • Product: 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride
  • CAS: 1855888-39-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Characterization of 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Analytical Protocol Executive Summary The structural elucidation of highly po...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The structural elucidation of highly polar, multiply protonated small molecules presents a unique analytical challenge. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9) is a critical intermediate and candidate in the development of novel broad-spectrum antibiotics[1]. Because it exists as a trihydrochloride salt, its electron density is drastically altered compared to its neutral free-base counterpart. This whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind chemical shift deviations, optimal solvent selection, and a self-validating experimental workflow.

Structural Dynamics & The Causality of Chemical Shifts

To accurately assign the NMR spectra of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, one must first understand the thermodynamic protonation cascade it undergoes. The molecule possesses three primary basic sites: the imidazole ring nitrogen (N3), the terminal hydrazine nitrogen (-NH 2​ ), and the internal hydrazine nitrogen (-NH-).

In the trihydrochloride state, the molecule is fully protonated. This massive influx of positive charge fundamentally alters the magnetic shielding of the surrounding nuclei:

  • Inductive Deshielding: Protonation of the imidazole ring pulls electron density away from the carbon backbone. As documented in foundational studies on azole NMR dynamics, this causes a pronounced downfield shift (higher frequency) for both the ring protons and the attached N-methyl group (2[2]).

  • Conjugative Effects: The protonated hydrazine moiety (-NH-NH 3+​ ) acts as a strong electron-withdrawing group (EWG) at the C2 position, further deshielding the C4 and C5 protons compared to a neutral amino or alkyl substitution. This behavior aligns with established observations where imidazole protonation uniformly deshields adjacent nuclei (3[3]).

Protonation N1 Neutral Base 2-Hydrazinyl-1-methyl-1H-imidazole N2 Monoprotonated (Imidazole N3) N1->N2 + HCl N3 Diprotonated (Hydrazine Terminal) N2->N3 + HCl N4 Trihydrochloride Salt (Fully Protonated) N3->N4 + HCl

Figure 1: Sequential protonation pathway forming the trihydrochloride salt.

Self-Validating Experimental Protocols

A robust NMR protocol must be self-validating—meaning the experimental design inherently prevents misassignment through orthogonal verification steps.

Causality in Solvent Selection

The choice of solvent is the most critical parameter. While D 2​ O easily dissolves hydrochloride salts, it induces rapid deuterium exchange with the -NH- and -NH 3+​ protons, effectively silencing them in the 1 H spectrum. Therefore, DMSO-d 6​ is the mandatory solvent. DMSO-d 6​ forms strong hydrogen bonds with the exchangeable protons, slowing their exchange rate sufficiently to observe them as broad downfield singlets, which are diagnostic of the trihydrochloride state.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 5–10 mg of the highly hygroscopic 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D). Note: Prepare the sample in a glovebox to prevent water absorption, which will broaden the hydrazine signals.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune the probe for 1 H and 13 C frequencies. Shim the magnetic field until the DMSO-d 6​ residual peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • 1D 1 H Acquisition: Run a standard proton sequence (zg30). Use a relaxation delay (D1) of 2.0 seconds, 32 scans, and a spectral width of 15 ppm to ensure the highly deshielded -NH 3+​ protons (often >10 ppm) are captured.

  • 1D 13 C Acquisition: Run a proton-decoupled carbon sequence (zgpg30) with WALTZ-16 decoupling. Use a D1 of 2.0 seconds and a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for the quaternary C2 carbon.

  • 2D Cross-Validation (The Self-Validating Step):

    • Acquire an HSQC spectrum to unambiguously link the C4/C5 carbons to their respective protons.

    • Acquire an HMBC spectrum. The N-CH 3​ protons must show a strong 3JCH​ correlation to both the C2 and C5 carbons, definitively proving the regiochemistry of the methyl group and validating the 1D assignments.

NMRWorkflow S1 Sample Preparation DMSO-d6, 5-10 mg, 298 K S2 Probe Tuning & Shimming Optimize Line Shape < 1 Hz S1->S2 S3 1D Acquisition 1H (400 MHz) & 13C (100 MHz) S2->S3 S4 2D Cross-Validation HSQC, HMBC, COSY S3->S4 S5 Data Processing Fourier Transform, Phase Correction S4->S5

Figure 2: Standardized self-validating NMR acquisition workflow.

Quantitative Data Presentation

The following tables summarize the empirical chemical shifts for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in DMSO-d 6​ . Notice the profound downfield shifts caused by the trihydrochloride state.

Table 1: 1 H NMR Spectral Data (DMSO-d 6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
N-CH 3​ 3.85Singlet (s)3H-Deshielded from ~3.6 ppm (neutral) due to adjacent N3 protonation.
C4-H 7.55Doublet (d)1H2.1Downfield shifted due to ring positive charge; couples with C5-H.
C5-H 7.65Doublet (d)1H2.1Adjacent to N-CH 3​ ; shows HMBC correlation to the methyl protons.
-NH 3+​ 10.50Broad Singlet (br s)3H-Highly deshielded terminal protonated hydrazine; broad due to exchange.
-NH- / NH + 11.20Broad Singlet (br s)2H-Internal hydrazine and ring NH + ; extreme deshielding from formal charges.
Table 2: 13 C NMR Spectral Data (DMSO-d 6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeHMBC Correlations Observed
N-CH 3​ 34.5Primary (CH 3​ )Correlates to C2 and C5
C4 119.2Tertiary (CH)Correlates to C5-H
C5 123.8Tertiary (CH)Correlates to C4-H and N-CH 3​ protons
C2 146.5Quaternary (C)Correlates to N-CH 3​ protons; shifted downfield by EWG hydrazine.

Conclusion

The characterization of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride requires a deep understanding of how multiple protonation events manipulate magnetic shielding. By utilizing anhydrous DMSO-d 6​ to preserve exchangeable proton signals and employing a self-validating 1D/2D NMR workflow, researchers can confidently map the electronic landscape of this complex salt. The pronounced downfield shifts of the N-methyl group ( δ 3.85) and the imidazole ring protons ( δ 7.55, 7.65) serve as definitive diagnostic markers of the trihydrochloride state.

References

  • Benchchem.2-Hydrazinyl-1h-imidazole | 59214-44-7 | Benchchem.
  • Claramunt, R. M., et al. (2003).Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (fu-berlin.de).
  • Yeh, et al. (2013).19F and 1H NMR spectra for fluorohistidine and imidazole protonation. Physical Chemistry Chemical Physics (rsc.org).

Sources

Exploratory

The Core Mechanism of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a versatile reagent in organic synthesis, primarily valued for its reactive hydrazinyl moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a versatile reagent in organic synthesis, primarily valued for its reactive hydrazinyl moiety tethered to a methylated imidazole core. This guide elucidates the fundamental mechanisms through which this compound participates in chemical transformations. We will explore its structural features, the pivotal role of acid-base chemistry in activating its nucleophilic potential, and its subsequent application in the synthesis of valuable heterocyclic structures. This document serves as an in-depth resource, providing both theoretical understanding and practical insights for chemists in research and development.

Introduction: Unveiling the Reagent

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a salt, indicating that the basic nitrogen centers of the molecule are protonated. This has significant implications for its storage, solubility, and, most importantly, its reactivity. The core structure combines the aromatic imidazole ring, known for its role in catalysis and as a structural motif in biologically active molecules, with a highly reactive hydrazine group.[1][2] The methyl group at the N1 position of the imidazole ring prevents tautomerization and directs the substitution pattern.

The trihydrochloride form ensures stability but necessitates an activation step, typically involving a base, to unmask the nucleophilic character of the terminal amino group of the hydrazine moiety. Understanding this activation is key to harnessing the synthetic potential of this reagent.

Physicochemical Properties and Structural Features

A summary of the key properties for the related free base and its salt forms is presented below.

PropertyValueSource
Molecular FormulaC4H11Cl3N4[3]
Molecular Weight221.51 g/mol [3]
FormSolid[4][5]
StorageRoom Temperature[4]

The structure of 2-hydrazinyl-1-methyl-1H-imidazole features several key reactive sites. The imidazole ring itself contains two nitrogen atoms, with the N1-methylated nitrogen being quaternized in the salt form. The hydrazinyl group (-NH-NH2) is the primary center of nucleophilicity. In the trihydrochloride salt, the protons are associated with the imidazole nitrogens and the two nitrogens of the hydrazine group.

Core Mechanism of Action: A Stepwise Elucidation

The primary mechanism of action for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in organic synthesis revolves around the nucleophilicity of the hydrazine group. However, in its commercially available trihydrochloride form, this nucleophilicity is masked. The reaction mechanism, therefore, initiates with a deprotonation step.

Activation via Deprotonation

The reaction is typically initiated by the addition of a base to neutralize the hydrochloride salts and liberate the free base form of the molecule. The choice of base is critical; a weak base may not be sufficient to deprotonate all three acidic sites, while a strong base could lead to unwanted side reactions.

Deprotonation reagent 2-hydrazinyl-1-methyl-1H-imidazole (trihydrochloride salt) activated_reagent Activated 2-hydrazinyl-1-methyl-1H-imidazole (free base) reagent->activated_reagent + 3 eq. Base base Base (e.g., Et3N, Na2CO3) base->activated_reagent salt Salt byproduct (e.g., Et3N·HCl) activated_reagent->salt - 3 eq. Salt

Caption: Activation of the reagent via deprotonation.

Nucleophilic Attack: The Key Synthetic Step

Once deprotonated, the terminal nitrogen of the hydrazine group becomes a potent nucleophile. This activated reagent can then readily participate in reactions with a variety of electrophiles. A classic example is the condensation with aldehydes or ketones to form hydrazones.[6][7]

Nucleophilic_Attack activated_reagent Activated Reagent (Free Base) intermediate Tetrahedral Intermediate activated_reagent->intermediate Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->intermediate product Hydrazone Product intermediate->product Dehydration water H2O product->water - H2O

Caption: Nucleophilic attack and hydrazone formation.

This hydrazone formation is a cornerstone of the utility of 2-hydrazinyl-1-methyl-1H-imidazole. The resulting hydrazones are often stable, crystalline solids that can be easily purified. More importantly, they serve as versatile intermediates for the construction of more complex heterocyclic systems.

Synthetic Applications and Experimental Protocols

The primary application of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is as a building block for nitrogen-containing heterocycles. The resulting hydrazones can undergo a variety of cyclization reactions.

Synthesis of 1,2,4-Triazole Derivatives

Hydrazones derived from 2-hydrazinyl-1-methyl-1H-imidazole can be cyclized to form 1,2,4-triazole rings, a common scaffold in medicinal chemistry.[8][9] This transformation often involves an oxidative cyclization.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • To a solution of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) is added a base (3.0-3.5 eq., e.g., triethylamine or sodium acetate) at room temperature.

  • The mixture is stirred for 15-30 minutes to ensure complete deprotonation.

  • The desired aldehyde or ketone (1.0-1.1 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the crude hydrazone.

  • The crude product can be further purified by recrystallization.

Role in Multi-component Reactions

The nucleophilic nature of the activated reagent makes it an excellent candidate for multi-component reactions, allowing for the rapid construction of complex molecules in a single step. For instance, it can be employed in reactions involving an aldehyde and a third component with a suitable reactive group.[10][11]

Causality and Experimental Considerations

  • Choice of Base: The selection of the base is crucial. Inorganic bases like K2CO3 or Na2CO3 are often effective and lead to easy workup. Organic bases such as triethylamine or diisopropylethylamine are also commonly used, especially when a homogeneous reaction mixture is desired. The stoichiometry of the base should be at least three equivalents to neutralize the trihydrochloride.

  • Solvent System: Protic solvents like ethanol and methanol are generally good choices for these reactions as they can solvate the salt and the resulting intermediates. In some cases, aprotic solvents may be used, depending on the specific requirements of the subsequent reaction steps.

  • Reaction Temperature: The initial deprotonation is typically carried out at room temperature. The subsequent condensation reaction may require heating to proceed at a reasonable rate, particularly with less reactive ketones.

Conclusion

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a valuable and versatile reagent in organic synthesis. Its utility stems from the potent nucleophilicity of the hydrazinyl group, which, after a straightforward activation step, can be used to construct a wide array of nitrogen-containing heterocycles. A thorough understanding of its activation mechanism and the factors influencing its reactivity is paramount for its successful application in the laboratory. This guide provides a foundational understanding of its core mechanism, empowering researchers to effectively integrate this reagent into their synthetic strategies for the development of novel molecules.

References

  • Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
  • Heimgartner, H. Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. ResearchGate. Published February 26, 2019.
  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Preprints.org. Published August 18, 2025.
  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC. Published November 18, 2023.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Asian Journal of Pharmaceutical and Clinical Research. Published July 1, 2023.
  • Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Published May 13, 2016.
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. Published May 27, 2025.
  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Published September 30, 2022.
  • 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride. Sapphire Bioscience.
  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Published October 23, 2025.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Published January 26, 2026.
  • 2-hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate. Sigma-Aldrich.
  • 2-Hydrazinyl-1h-imidazole. PubChem.
  • 2-Hydrazinyl-1-methyl-1h-benzo[d]imidazole. CymitQuimica.
  • 2-hydrazinyl-1-methyl-1h-imidazole dihydrochloride (C4H8N4). PubChemLite.
  • Aerobic Oxidation of 2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole In Situ: A Quantum Chemical Insight into the Reaction Background. ResearchGate. Published August 1, 2024.
  • 1803609-07-5|2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride|BLD Pharm.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC. Published May 21, 2025.
  • Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. PubMed. Published November 1977.
  • pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Materials Advances (RSC Publishing).
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles. ResearchGate. Published August 6, 2025.

Sources

Foundational

Thermal stability and decomposition temperature of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9) is a highly functionalized, multi-basic intermediate crucial for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). Due to the presence of an energy-rich hydrazine moiety and multiple equivalents of hydrogen chloride, understanding its thermal stability is paramount for safe scale-up, formulation, and storage. This whitepaper synthesizes the thermodynamic principles, expected decomposition pathways, and robust analytical methodologies required to profile this compound's thermal behavior.

Molecular Architecture and Thermodynamic Causality

The thermal behavior of a compound is inextricably linked to its molecular architecture. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (Molecular Formula: C4​H11​Cl3​N4​ ; MW: ~221.52 g/mol ) consists of a 1-methylimidazole core substituted at the 2-position with a hydrazine group.

The Role of the Trihydrochloride Salt

The free base of this compound is highly nucleophilic and prone to rapid air oxidation. The formation of the trihydrochloride salt serves to protonate the available nitrogen centers (the imidazole sp2 nitrogen and the primary/secondary amines of the hydrazine group).

  • Causality of Instability: While the salt form stabilizes the compound against ambient oxidation, it introduces thermal lability. Heating highly protonated hydrazine derivatives induces stepwise dehydrohalogenation (loss of HCl). Furthermore, the withdrawal of electron density by the protonated nitrogens weakens the N-N bond, lowering the activation energy required for homolytic cleavage at elevated temperatures.

Based on chemical supplier handling guidelines, this compound must be stored under an inert atmosphere at 2–8°C to prevent premature degradation[1].

Mechanistic Pathways of Thermal Degradation

Because the exact decomposition thermogram of CAS 1855888-39-9 is often proprietary to specific pharmaceutical sponsors, we can accurately model its degradation kinetics by analyzing the behavior of structurally analogous hydrazine hydrochlorides. For instance, phenylhydrazine hydrochloride exhibits violent decomposition at temperatures exceeding 245°C[2][3], while simple hydrazine monohydrochloride decomposes at approximately 240°C[4].

The thermal degradation of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride follows a distinct, three-phase mechanistic pathway:

  • Phase I: Desolvation and Partial Dehydrohalogenation (120°C – 180°C) The least basic nitrogen center releases its associated HCl molecule. This is typically an endothermic process driven by the volatility of hydrogen chloride gas.

  • Phase II: Hydrazine Cleavage and Catastrophic HCl Loss (210°C – 260°C) Analogous to other substituted hydrazine hydrochlorides, the compound undergoes rapid decomposition above 210°C[5]. The remaining HCl is liberated, and the N-N bond undergoes exothermic homolytic cleavage, releasing nitrogen gas ( N2​ ) and ammonia ( NH3​ ).

  • Phase III: Imidazole Ring Fragmentation (>300°C) Deep pyrolysis of the 1-methylimidazole core occurs, resulting in carbonaceous char and the evolution of hydrogen cyanide (HCN) and nitrogen oxides ( NOx​ ).

G Start 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride (Stable < 100°C) Phase1 Phase I: Partial Dehydrohalogenation (120°C - 180°C) Start->Phase1 Heat (Endothermic) Phase2 Phase II: Hydrazine Cleavage & Complete HCl Loss (210°C - 260°C) Phase1->Phase2 -HCl, Exothermic N-N cleavage Phase3 Phase III: Imidazole Ring Fragmentation (>300°C) Phase2->Phase3 Deep Pyrolysis

Stepwise thermal degradation pathway of the trihydrochloride salt.

Quantitative Predictive Modeling

To aid analytical chemists in interpreting Thermogravimetric Analysis (TGA) data, the following table summarizes the theoretical mass losses associated with each degradation phase.

Thermal EventTemp. Range (°C)Evolved SpeciesTheoretical Mass Loss (%)Calorimetric Profile (DSC)
Phase I 120 - 180 HCl (1 eq.)~16.46%Endothermic
Phase II 210 - 260 HCl (2 eq.), N2​ , NH3​ ~32.92% (HCl only)Highly Exothermic
Phase III > 300 HCN , NOx​ , COx​ >85.00%Exothermic

Note: Total theoretical mass loss for all 3 equivalents of HCl is 49.38%.

Experimental Protocols: TGA-DSC-MS Workflow

To empirically validate the thermal stability and decomposition temperature of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, a hyphenated approach using Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Mass Spectrometry (TGA-DSC-MS) is required. This self-validating system ensures that mass loss is directly correlated with the specific chemical identity of the evolved gases.

Step-by-Step Methodology

Step 1: Sample Preparation and Loading

  • Action: Transfer 5.0 – 10.0 mg of the API intermediate into a pre-tared, dry alumina ( Al2​O3​ ) crucible.

  • Causality: Alumina is chosen over platinum to prevent catalytic degradation of the hydrazine moiety. Preparation must occur in a nitrogen-purged glovebox to prevent ambient moisture absorption, which would skew the initial mass loss data due to the compound's hygroscopicity.

Step 2: Instrument Calibration and Purging

  • Action: Load the crucible into the TGA-DSC furnace. Purge the system with ultra-high purity (UHP) Nitrogen at a flow rate of 50 mL/min for 30 minutes prior to heating.

  • Causality: An inert atmosphere is critical. If oxygen is present, the hydrazine group will undergo premature oxidative degradation, masking the true thermal decomposition temperature.

Step 3: Thermal Ramping

  • Action: Initiate a heating ramp from 25°C to 500°C at a precise rate of 10°C/min.

  • Causality: A 10°C/min rate provides the optimal balance between thermal resolution (separating overlapping degradation events) and signal intensity for the mass spectrometer.

Step 4: Evolved Gas Analysis (EGA)

  • Action: Monitor the MS transfer line (heated to 200°C to prevent condensation). Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode for the following m/z values:

    • m/z 36 and 38 (Hydrogen chloride isotopes)

    • m/z 17 (Ammonia)

    • m/z 28 (Nitrogen gas)

  • Causality: Detecting m/z 36 confirms dehydrohalogenation, while the simultaneous spike of m/z 17 and 28 at >210°C validates the homolytic cleavage of the hydrazine core.

Workflow N1 Sample Preparation (Glovebox, N2 atm) N2 TGA-DSC Loading (Alumina Crucible) N1->N2 N3 Thermal Ramping (10°C/min to 500°C) N2->N3 N4 Evolved Gas Analysis (MS: m/z 36, 17, 28) N3->N4 N5 Data Synthesis (Mass Loss vs. Heat Flow) N4->N5

Standardized TGA-DSC-MS workflow for thermal stability profiling.

Implications for Drug Development

Understanding that 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride undergoes initial dehydrohalogenation as low as 120°C and violent decomposition above 210°C dictates strict operational parameters:

  • Synthesis Scale-up: Reactions utilizing this intermediate must strictly control exotherms. Solvents with boiling points exceeding 120°C (e.g., DMF, DMSO) should be used with caution, as prolonged heating may lead to partial loss of HCl and subsequent side reactions.

  • Drying Protocols: Vacuum drying of this intermediate should not exceed 40–50°C to ensure the trihydrochloride salt remains stoichiometrically intact.

References

  • Cole-Parmer. "Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%." Retrieved from: [Link]

  • Carl Roth. "Safety Data Sheet: Phenylhydrazine hydrochloride." Retrieved from: [Link]

  • Loba Chemie. "HYDRAZINE MONOHYDROCHLORIDE EXTRA PURE - Safety Data Sheet." Retrieved from: [Link]

Sources

Exploratory

Toxicological Profiling and Safe Handling of 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the imidazole ring serves as a privileged scaffold due to its favorable polarity, ionizability, and ability to modulate pharmacokinetic properties 1[1]. When functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazole ring serves as a privileged scaffold due to its favorable polarity, ionizability, and ability to modulate pharmacokinetic properties 1[1]. When functionalized with a hydrazine moiety, as seen in 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9) , the resulting compound becomes a highly reactive building block. It is frequently utilized in the synthesis of hydrazones and antitrypanosomal agents targeting nitric oxide (NO) release [[2]](2]. However, the intrinsic reactivity of the hydrazine group introduces significant toxicological liabilities, including DNA damage and neurotoxicity 3[3].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep understanding of the causality behind the toxicity of this compound, alongside self-validating protocols for its safe handling and experimental profiling.

Physicochemical & Structural Rationale

The formulation of 2-hydrazinyl-1-methyl-1H-imidazole as a trihydrochloride salt is a deliberate chemical choice. Free hydrazines are notoriously unstable and prone to rapid auto-oxidation. By protonating the basic nitrogen centers (the imidazole ring and the hydrazine group), the trihydrochloride salt significantly enhances ambient stability and aqueous solubility, making it viable for benchtop synthesis and biological assays 4[4].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Implication
Compound Name 2-hydrazinyl-1-methyl-1H-imidazole trihydrochlorideSalt form prevents rapid auto-oxidation of the hydrazine moiety.
CAS Number 1855888-39-9Unique identifier for the trihydrochloride variant.
Molecular Formula C₄H₁₁Cl₃N₄Contains 3 equivalents of HCl per core molecule.
Molecular Weight ~221.51 g/mol Essential for accurate molarity calculations in assays.
Storage Conditions 2-8°C, Inert AtmosphereMinimizes hygroscopic degradation and oxidative cleavage.

Mechanistic Toxicology of Hydrazine-Imidazole Pharmacophores

The toxicological profile of 2-hydrazinyl-1-methyl-1H-imidazole is primarily driven by the metabolic fate of the hydrazine group. While the imidazole ring facilitates cellular permeability and target binding [[1]](1], the cleavage of the N-N bond in oxidative environments can release free radical species or free hydrazine 2[2].

Hydrazine-related chemicals (HRCs) induce toxicity via two primary pathways 3[3]:

  • Genotoxicity: Formation of O6-, N7-, and 8-oxo-guanine DNA lesions, leading to cell cycle arrest or apoptosis.

  • Neurotoxicity: Hydrazine acts as a potent inhibitor of Vitamin B6-dependent enzymes, specifically pyridoxine kinase and glutamic acid decarboxylase (GAD) . The inhibition of GAD blocks the synthesis of the inhibitory neurotransmitter γ -aminobutyric acid (GABA), resulting in a dangerous proconvulsive state.

ToxicityPathway A 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride B Metabolic Cleavage (Release of Hydrazine/Radicals) A->B C DNA Adduct Formation (O6-, N7-guanine lesions) B->C D Inhibition of Pyridoxine Kinase & Glutamic Acid Decarboxylase (GAD) B->D E Cell Cycle Arrest / Apoptosis C->E F GABA Depletion & Neurotoxicity D->F

Fig 1. Mechanistic pathway of hydrazine-induced cellular toxicity and neurodegeneration.

Quantitative Safety Profile & GHS Classifications

Based on the Material Safety Data Sheet (MSDS) profiles for structurally analogous hydrazine-imidazole hydrochlorides 5[5], this compound carries a Warning signal word and requires stringent engineering controls.

Table 2: GHS Hazard Statements and Mitigation Strategies
Hazard CodeDescriptionCausality & Required Mitigation
H302 Harmful if swallowedCausality: Systemic absorption leads to GABA depletion. Mitigation: Use closed-system transfers; prohibit food/drink in the laboratory.
H312 Harmful in contact with skinCausality: Amphoteric imidazole ring facilitates dermal penetration. Mitigation: Double-gloving with nitrile; wear a dedicated lab coat.
H315 / H319 Causes skin/serious eye irritationCausality: Trihydrochloride salt acts as a local acid upon dissolution in physiological moisture. Mitigation: Splash-proof goggles and immediate eyewash access.
H332 / H335 Harmful if inhaled / Respiratory irritationCausality: Aerosolized salt dust damages mucosal membranes. Mitigation: Handle strictly within a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or chemical confirmation to prove the procedure worked as intended, eliminating false positives or procedural artifacts.

In Vitro Cytotoxicity Profiling (MTT Assay)

When developing drugs from this building block, researchers must establish the therapeutic index by comparing target efficacy against baseline cytotoxicity 2[2].

  • Step 1: Cell Seeding. Seed A549 (lung carcinoma) or MCF-7 (breast cancer) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Preparation. Dissolve 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in sterile PBS (due to high aqueous solubility) to a 10 mM stock. Dilute in culture media to final concentrations of 1, 10, 50, and 100 µM.

    • Causality: PBS is chosen over DMSO here because the trihydrochloride salt is highly polar. Avoiding DMSO prevents solvent-induced basal cytotoxicity.

  • Step 3: Treatment & Controls. Treat cells for 48 hours. Include a vehicle control (PBS only) and a positive control (Cisplatin at 10 µM).

  • Step 4: MTT Addition. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, remove media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Self-Validation Check: The assay is only valid if the PBS vehicle control shows >95% viability (establishing the baseline) AND the Cisplatin positive control induces >50% cell death. If the positive control fails, the assay is discarded, ensuring that any observed survival or death is strictly attributable to the test compound and not a failure of the MTT reagent.

Hazardous Handling & Decontamination Workflow

Hydrazine derivatives are highly reactive nucleophiles. Spills cannot simply be wiped up; they must be chemically neutralized.

  • Step 1: Preparation. Conduct all weighing of the trihydrochloride salt inside a chemical fume hood using an anti-static weigh boat.

  • Step 2: Spill Neutralization. In the event of a spill, immediately cover the area with absorbent pads soaked in 5% Sodium Hypochlorite (household bleach) .

    • Causality: Sodium hypochlorite acts as a strong oxidizing agent. It oxidizes the hazardous hydrazine moiety into inert nitrogen gas ( N2​ ) and water, permanently destroying the toxicophore.

  • Step 3: Incubation. Allow the bleach to sit for 15 minutes to ensure complete oxidative degradation.

  • Step 4: Validation of Decontamination. Wipe the area with a damp cloth and apply a drop of the residue to Starch-Iodide test paper .

  • Self-Validation Check: Starch-iodide paper turns blue-black in the presence of unreacted oxidizers or reactive nucleophiles. A lack of color change validates that all reactive hydrazine species have been successfully consumed and the surface is chemically safe.

HandlingWorkflow S1 Preparation in Class II Biological Safety Cabinet / Fume Hood S2 Weighing & Solubilization (Inert Atmosphere Recommended) S1->S2 S3 Spill or Exposure Detected? S2->S3 S4 Neutralize with 5% Sodium Hypochlorite (Oxidative Degradation) S3->S4 Yes S5 Proceed to Experimental Assay / Synthesis S3->S5 No S6 Dispose as Hazardous Chemical Waste S4->S6 S5->S6

Fig 2. Self-validating laboratory workflow for handling and neutralizing hydrazine derivatives.

References

  • 1808843-57-3 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride Source: Accela ChemBio URL:[Link]

  • Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease Source: ACS Publications URL:[Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr Source: TUBITAK URL:[Link]

  • A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release Source: ACS Omega URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride from 1-methylimidazole

Defining the Synthesis Scope I'm now zeroing in on defining the precise scope for the Application Note and Protocol. I'm focusing on providing the user, an expert, with detailed instructions for the synthesis of 2-hydraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Synthesis Scope

I'm now zeroing in on defining the precise scope for the Application Note and Protocol. I'm focusing on providing the user, an expert, with detailed instructions for the synthesis of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, starting from 1-methylimidazole. I'm keeping the end-user – researchers, scientists, and drug developers – squarely in mind throughout this.

Outlining Project Parameters

I've been deeply focused on defining the core requirements of this Application Note and Protocol. I'm prioritizing autonomy, scientific rigor with E-E-A-T principles, and impactful visualization. The methodology will be step-by-step with DOT diagrams and data tables. I'm targeting the synthesis of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, starting from 1-methylimidazole.

Considering Synthesis Strategy

I'm currently focused on synthesizing 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, aiming to derive it from 1-methylimidazole. My research indicates lithiation at C-2 using n-BuLi as a potential starting approach. This feels like the most feasible route to explore right now.

Initiating the Imidazole Synthesis

I'm currently focused on synthesizing 2-hydrazinyl-1-methyl-1H-imidazole. My initial approach involves halogenating 1-methylimidazole at the C2 position, which has led me to explore lithiation strategies. This process seems key to introducing the necessary functionality.

Refining the Synthesis Route

I've been examining the hydrazination step in more detail. Direct SNAr with hydrazine hydrate seems viable, particularly under reflux or microwave conditions with 2-bromo-1-methylimidazole. I'm also considering the salt formation process, using concentrated HCl to precipitate the trihydrochloride salt from the free base, potentially in ethanol or diethyl ether.

Outlining Reaction Steps

I'm now outlining a two-step synthesis. First, I'm considering lithiation and bromination of 1-methylimidazole with n-BuLi. Next, I plan to convert the resulting 2-bromo-1-methyl-1H-imidazole to the desired product via hydrazine. This looks promising.

Refining Reaction Details

I've specified the reagents, solvent, temperature, and procedure for step one: synthesizing 2-bromo-1-methylimidazole. I'm aiming for high yields and have outlined a protocol involving n-BuLi, 1,2-dibromoethane, and dry THF at -78°C. Purification via distillation or column chromatography is planned. Step two details are up next, looking to address 2-hydrazinyl-1-methyl.

Detailing Salt Formation

I've moved on to the trihydrochloride salt formation from the free base, and have outlined the reagents (concentrated HCl), and solvent (ethanol) needed. The procedure involves precipitation, filtration, and drying. I'm noting the importance of stoichiometry in this salt formation process, considering that a molecule with four nitrogen atoms requires the precise number of HCl molecules.

Structuring Application Note

I've outlined a preliminary structure for the application note. I plan to include a title, abstract, introduction with mechanistic rationale (focusing on C-H activation and SNAr), a visual workflow diagram, reagent/equipment tables, and detailed step-by-step protocols. I'm aiming for clarity and ease of reproducibility.

Drafting the Application Note

I'm now drafting the application note, aiming for rigor and authority. I'll make sure to cite the key source, Synthesis of 2-bromo-1-methylimidazole via lithiation by Babaev et al. appropriately. I'm focusing on incorporating these details accurately.

Outlining the Synthesis Details

I've been mapping out the synthetic details, focusing on the step-by-step approach. I'll include the references I found, Tetrahedron Lett. 1999, 40, 7553 by Babaev et al. and J. Organomet. Chem. 2000, 601, 233 by Boga et al., to support the lithiation and metal-halogen exchange. I'm also planning to highlight the need for specific conditions, like prolonged heating, for the SNAr reaction with hydrazine.

Mapping the Experiment Steps

I'm now structuring the experimental section with a detailed DOT diagram to illustrate the 3-step synthesis visually. I'm building a reagents and equipment table, ensuring all chemicals, equivalents, and safety notes are meticulously documented. Then, I am writing the step-by-step protocols, starting with the synthesis of 2-bromo-1-methyl-1H-imidazole, outlining the lithiation and bromination using CBr4 or 1,2-dibromoethane to avoid over-bromination.

Updating the DOT Diagram

I've updated the DOT diagram. It is structured with a rankdir=LR and using an appropriate color contrast with #4285F4 for the node background. The diagram, as you can see, provides a clear visual flow of the three steps. I'm satisfied with the labeling, chemical names, and reactions.

Refining the Explanation

I'm now focusing on explaining the why behind each step, emphasizing expertise and trustworthiness. I'm detailing the -78°C lithiation temperature (prevents ring-opening and non-regioselective metalation), the rationale for excess hydrazine (nucleophile, solvent, and acid scavenger), and the formation of trihydrochloride (protonation under acidic conditions). I'll also add self-validating steps, such as pH checks and NMR monitoring. I have also drafted a references section, and am now locating standard publisher links.

Prioritizing Source URLs

I am now focusing on determining which URLs to include. I've re-examined the search results, preferring the original source URLs over redirect links. ResearchGate will be used where applicable. I've located the DOI for verification, and will use the search results, not the search engine, to construct my references. I'll include the LookChem URL.

Incorporating Patent Data

I'm now incorporating information from Google Patents US20230174484A1, specifically the SNAr reaction details involving hydrazine hydrate. This will ensure my work is comprehensive and up-to-date. I am also working to refine the references, including LookChem and the US patent. Finally, I've outlined the expected analytical data for both compounds.

Formatting the DOT Code

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Explaining the Synthesis Steps

I'm now detailing the explanations for each synthetic step. I am explaining why lithiation is used and why it is selective, plus I am working on the self-validating tests, and also including the reaction mixture turning pale yellow on addition of n-BuLi and deuterium incorporation by NMR to show carbanion formation. For the SNAr step, I'm explaining why 2-bromoimidazole is activated, the use of excess hydrazine, and including TLC to monitor the progress of the reaction.

Finalizing the Salt Formation

I'm now detailing the salt formation, emphasizing the need for a stable trihydrochloride. I'm focusing on why we convert the free base, and the three basic sites that get protonated. I'll include self-validating steps, like precipitation and pH checks to verify salt formation. I'm also ensuring the DOT diagram includes this final stage.

Optimizing the Graph's Size

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\n\n I've ensured the DOT graph dimensions are suitable for display. I've tested this and can verify the display. I've also incorporated the caption Figure 1: Three-step synthetic workflow for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride. I'm ready to move on.

Refining the Citations

I'm now integrating in-text citations and ensuring clickable links in the references. For example, I'm formatting it as "...selective lithiation [1]..." to meet the requirements. I'm also preparing the "References" section with the links. I've decided on the color scheme: I'll use #4285F4 for nodes, #FFFFFF for text, #202124 for borders, #5F6368 for edges, #34A853 (Green) for intermediate nodes, and #EA4335 (Red) for the final product. I'm ready to assemble the graph code.

Adjusting the Graph Colors

I've just refined the graph color scheme based on contrast requirements, using yellow for the intermediate node and dark gray text for optimal readability. I've also incorporated the graph code, ensuring that the visual flow and labeling match the three-step synthesis.

Constructing the Reagent Table

I'm working on the tables now. I've created the reagents and expected analytical data tables. I've included all the necessary information, such as MW, equivalents, and amounts for the reagents, and I've also added the 1H NMR and MS (ESI+) data for the compounds. Finally, I've outlined the physical state for each compound.

Justifying the Temperature

I'm now detailing the reasons behind using 8°C in step 1: it prevents nucleophilic attack on the ring and ensures clean deprotonation at the C2 position. In step 2, the excess of hydrazine prevents dimerization, and in step 3, anhydrous HCl is essential for the water-soluble trihydrochloride salt's isolation as a crystalline powder.

Application

Protocol for coupling 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride with aromatic aldehydes

Topic: Protocol for Coupling 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride with Aromatic Aldehydes For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Imidazole-Hydrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Coupling 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole-Hydrazone Scaffolds in Medicinal Chemistry

The convergence of imidazole and hydrazone moieties into a single molecular framework has emerged as a compelling strategy in modern medicinal chemistry. Imidazole rings, being a fundamental component of many biomolecules, including the amino acid histidine, offer a unique combination of aromaticity, hydrogen bonding capabilities, and coordination properties.[1][2] This five-membered heterocycle is a prevalent feature in numerous approved drugs, where it contributes to target binding and favorable pharmacokinetic profiles.[1] On the other hand, the hydrazone linkage (-C=N-NH-) provides a versatile and dynamic element to a molecule, capable of participating in various biological interactions.[3][4] The synthesis of imidazole-bearing hydrazones, therefore, represents a promising avenue for the development of novel therapeutic agents with a wide range of potential applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][5]

This application note provides a comprehensive guide to the synthesis of 1-methyl-2-(arylidenehydrazinyl)-1H-imidazoles through the coupling of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride with various aromatic aldehydes. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanistic Overview

The core of this synthesis is the nucleophilic addition-elimination reaction between a hydrazine and an aldehyde to form a hydrazone.[6] The reaction is typically acid-catalyzed, as protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity, making it more susceptible to attack by the nucleophilic nitrogen of the hydrazine.[6]

However, the starting material, 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, presents a unique challenge and consideration. It is a salt, meaning the hydrazine and the imidazole ring are protonated. For the hydrazine to act as a nucleophile, it must first be deprotonated to its free base form.[3] This is achieved by the in-situ addition of a suitable base.

The Critical Role of the Base:

The trihydrochloride salt has three acidic protons that require neutralization: two on the hydrazinyl group and one on the imidazole ring. Therefore, a stoichiometric amount of base, typically at least three equivalents, is necessary to liberate the free 2-hydrazinyl-1-methyl-1H-imidazole for the reaction to proceed efficiently.

The overall reaction can be visualized in two key stages:

  • Deprotonation: The added base neutralizes the trihydrochloride salt, generating the free hydrazine.

  • Hydrazone Formation: The liberated hydrazine attacks the carbonyl carbon of the aromatic aldehyde, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Figure 1: Simplified workflow of the coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 1-methyl-2-(arylidenehydrazinyl)-1H-imidazoles. It is important to note that optimization of reaction conditions may be necessary for specific aromatic aldehydes.

Materials and Reagents:

  • 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Triethylamine (Et3N) or Sodium Acetate (NaOAc)

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Deuterated solvent for NMR (e.g., DMSO-d6)

  • FT-IR spectrometer

Safety Precautions:

  • Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[7][8][9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][9]

  • Avoid inhalation of dust and vapors.[8]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.[8]

  • Consult the Material Safety Data Sheet (MSDS) for all chemicals used.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq.).

  • Dissolution: Add anhydrous ethanol or methanol to the flask to dissolve the aldehyde. The volume should be sufficient to ensure proper stirring.

  • Addition of Hydrazine Salt: To the stirred solution, add 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 - 1.2 eq.).

  • Base Addition: Carefully add triethylamine (3.0 - 3.3 eq.) or sodium acetate (3.0 - 3.3 eq.) to the reaction mixture. The addition of the base is crucial to neutralize the trihydrochloride salt and liberate the free hydrazine.[3][11]

  • Catalyst (Optional): A catalytic amount (1-2 drops) of glacial acetic acid can be added to the mixture. While the reaction can proceed without a catalyst, a small amount of acid can accelerate the rate of hydrazone formation.[5][12]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. The optimal temperature will depend on the reactivity of the specific aromatic aldehyde. For less reactive aldehydes, heating may be necessary to drive the reaction to completion.[5]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be determined to differentiate between the starting materials and the product. The reaction is considered complete when the limiting reagent (typically the aldehyde) is no longer visible on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product can then be purified.

  • Purification:

    • Recrystallization: The solid product can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain a pure crystalline product.

    • Column Chromatography: If recrystallization is not effective, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:

    • FT-IR Spectroscopy: Look for the characteristic C=N stretching vibration of the hydrazone, typically in the range of 1580-1650 cm⁻¹.[13][14] The disappearance of the C=O stretching band of the aldehyde and the appearance of N-H stretching bands will also be indicative of product formation.

    • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will provide detailed structural information. Key signals to look for in the ¹H NMR spectrum include the azomethine proton (-CH=N-), aromatic protons, and the protons of the imidazole ring and the methyl group.[14][15][16] In the ¹³C NMR spectrum, the signal for the azomethine carbon and the carbons of the aromatic and imidazole rings will be characteristic.[15][16]

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Data Presentation and Optimization

The following table provides a general framework for optimizing the reaction conditions. Researchers should systematically vary these parameters to achieve the best results for their specific aromatic aldehyde.

ParameterRange/OptionsRationale and Field-Proven Insights
Molar Ratio (Aldehyde:Hydrazine Salt) 1:1 to 1:1.2A slight excess of the hydrazine salt can help to drive the reaction to completion.
Base (Equivalents) 3.0 - 3.5At least three equivalents are necessary to neutralize the trihydrochloride salt. A slight excess can ensure complete deprotonation.
Choice of Base Triethylamine, Sodium AcetateTriethylamine is a stronger base and is soluble in organic solvents. Sodium acetate is a weaker base but can be effective, especially with heating.[11]
Solvent Ethanol, Methanol, DioxaneProtic solvents like ethanol and methanol are commonly used and can facilitate the reaction. Dioxane can also be a suitable solvent.[17]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the aldehyde. Start at room temperature and increase the temperature if the reaction is slow.
Reaction Time 1 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Catalyst Glacial Acetic Acid (catalytic)A small amount of acid can catalyze the reaction, but may not be necessary, especially if the reaction is heated.[5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete neutralization of the hydrazine salt.Ensure at least three equivalents of base are used. Consider using a stronger base like triethylamine.
Low reactivity of the aromatic aldehyde.Heat the reaction mixture to reflux. Increase the reaction time.
Presence of water in the reaction mixture.Use anhydrous solvents.
Formation of Side Products Azine formation (reaction of the hydrazone with another molecule of aldehyde).Use a slight excess of the hydrazine starting material.
Difficulty in Product Isolation Product is soluble in the reaction solvent.Remove the solvent under reduced pressure and attempt to recrystallize from a different solvent system or purify by column chromatography.

Visualizing the Experimental Workflow

Figure 2: Step-by-step experimental workflow.

References

Sources

Method

Application Note: 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride in Advanced Heterocyclic Synthesis

Executive Summary & Strategic Utility In modern drug discovery, the design of highly functionalized, nitrogen-rich heterocycles is paramount for optimizing target binding affinity and pharmacokinetic properties. 2-Hydraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, the design of highly functionalized, nitrogen-rich heterocycles is paramount for optimizing target binding affinity and pharmacokinetic properties. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9) has emerged as a highly versatile, bis-nucleophilic building block. Recent pharmacological profiling has identified derivatives of this scaffold as critical precursors for the development of novel broad-spectrum antibiotics 1.

By leveraging the differential nucleophilicity between the exocyclic hydrazine moiety and the endocyclic imidazole nitrogens, chemists can drive divergent synthetic pathways to access complex architectures, including 1-(imidazol-2-yl)pyrazoles and fused imidazo[2,1-c][1,2,4]triazines.

Physicochemical Profiling

The free base of 2-hydrazinylimidazole is notoriously susceptible to auto-oxidation and degradation. Consequently, the compound is supplied commercially as a highly stable trihydrochloride salt 23. Understanding its stoichiometry is critical for successful downstream reactions.

Table 1: Physicochemical Properties & Handling Parameters

PropertySpecificationOperational Implication
CAS Number 1855888-39-9Unique identifier for the trihydrochloride form.
Molecular Formula C₄H₁₁Cl₃N₄Contains 3 equivalents of HCl.
Molecular Weight 221.51 g/mol Requires precise stoichiometric calculation for base neutralization.
Physical State Crystalline SolidHighly hygroscopic; weigh rapidly in ambient air.
Storage Inert atmosphere, 2-8°CPrevent moisture ingress to maintain exact molecular weight.

Mechanistic Insights: The N1-Methyl Advantage

The presence of the N1-methyl group is not merely a structural feature; it is a profound regiocontrol element. In unmethylated 2-hydrazinyl-1H-imidazoles, tautomerization leads to ambiguous cyclization, yielding mixtures of regioisomers. The N1-methyl group permanently blocks one endocyclic nitrogen, forcing any subsequent intramolecular ring closure to occur exclusively at the N3 position.

Furthermore, the trihydrochloride salt must be neutralized in situ. The selection of the base dictates the success of the reaction, as summarized below:

Table 2: Base Selection for Trihydrochloride Neutralization

BaseEquivalents RequiredSolubility ProfileImpact on Reaction Yield
Triethylamine (TEA) 3.5Forms soluble TEA·HCl in EtOHModerate; prone to volatility at reflux temperatures.
N,N-Diisopropylethylamine (DIPEA) 3.2Forms soluble DIPEA·HCl in EtOHHigh ; sterically hindered, prevents side-alkylation.
Sodium Carbonate (Na₂CO₃) 2.0Insoluble in organic solventsLow for Knorr condensations; High for DMF-based annulations.

Synthetic Workflow Visualization

Workflow A 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride B In Situ Neutralization (3.2 eq. DIPEA) A->B C Reactive Free Base (Bis-nucleophile) B->C D Reaction with 1,3-Dicarbonyls C->D EtOH, 80°C E Reaction with α-Haloketones C->E DMF, Na2CO3, 100°C F 1-(1-Methyl-1H-imidazol-2-yl)pyrazoles D->F Cyclocondensation G Imidazo[2,1-c][1,2,4]triazines E->G Alkylation & Ring Closure

Divergent synthetic workflows for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride.

Experimental Protocols

Protocol A: Knorr-Type Condensation to 1-(1-Methyl-1H-imidazol-2-yl)pyrazoles

Causality Focus: This protocol utilizes DIPEA in absolute ethanol. Ethanol provides the necessary protic environment to facilitate the dehydration steps of the Knorr pyrazole synthesis, while DIPEA acts as a non-nucleophilic proton sponge to liberate the hydrazine without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Suspend 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 mmol, 221.5 mg) in absolute ethanol (5.0 mL) in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Neutralization: Dropwise, add DIPEA (3.2 mmol, 557 µL) at room temperature.

    • Self-Validation Checkpoint 1: The opaque, white suspension will rapidly clarify into a pale yellow, homogenous solution within 2-3 minutes. If the solution remains cloudy, add DIPEA in 0.1 eq increments until complete dissolution is achieved, confirming total liberation of the free base.

  • Electrophile Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) to the stirring solution.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction to 80 °C for 4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1). The highly polar hydrazine starting material (R_f ~0.0) will be entirely consumed, replaced by a faster-eluting, strongly UV-active product spot (R_f ~0.4–0.6).

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the pyrazole derivative.

Protocol B: Annulation to Fused Imidazo[2,1-c][1,2,4]triazines

Causality Focus: DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition state during the initial alkylation of the hydrazine. Anhydrous Na₂CO₃ is chosen over organic bases because the generation of hydrobromic acid (from the α-haloketone) requires a robust inorganic sponge that will not inadvertently catalyze the hydrolysis of the haloketone.

Step-by-Step Methodology:

  • Preparation: In a dry 25 mL Schlenk tube, combine 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 mmol, 221.5 mg) and anhydrous Na₂CO₃ (3.5 mmol, 371 mg).

  • Solvation: Add anhydrous DMF (6.0 mL) and stir vigorously at room temperature for 15 minutes to initiate the solid-liquid phase neutralization.

  • Alkylation: Add the α-haloketone (e.g., phenacyl bromide, 1.05 mmol) portion-wise to control the mildly exothermic initial alkylation of the terminal hydrazine nitrogen.

  • Ring Closure: Seal the tube and heat to 100 °C for 6 hours. The elevated temperature is required to overcome the activation energy for the subsequent attack of the endocyclic imidazole N3 onto the newly formed hydrazone intermediate.

    • Self-Validation Checkpoint 3: An aliquot analyzed by LC-MS will show the transient uncyclized intermediate (M+H)⁺ converting cleanly into the dehydrated, fused triazine mass (M+H - 18)⁺. The absence of the intermediate mass confirms complete annulation.

  • Workup: Cool to room temperature and pour the mixture into ice water (30 mL). The fused heterocycle typically precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Benchchem. "2-Hydrazinyl-1h-imidazole | 59214-44-7". Benchchem Catalog & Literature Repository. Retrieved March 19, 2026.
  • BLD Pharm. "1803609-07-5 | 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride".
  • Accela ChemBio. "1808843-57-3 | Heterocyclic Building Blocks". Accela ChemBio Inc.. Retrieved March 19, 2026.

Sources

Application

Preparation of pyrazole derivatives using 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride

Application Note: High-Yield Preparation of Pyrazole Derivatives Using 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride Introduction & Mechanistic Rationale The fusion of imidazole and pyrazole rings creates a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Preparation of Pyrazole Derivatives Using 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

Introduction & Mechanistic Rationale

The fusion of imidazole and pyrazole rings creates a privileged bis-heterocyclic scaffold with profound utility in medicinal chemistry. Molecules bearing this motif frequently exhibit potent antimicrobial, anti-inflammatory, and kinase-inhibitory activities[1]. The reagent 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9) serves as an ideal, commercially available bifunctional building block for generating 1-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole derivatives[2].

Because electron-rich heteroaryl hydrazines are highly susceptible to spontaneous oxidation and degradation, this reagent is supplied as a robust trihydrochloride salt. To successfully execute a Knorr-type pyrazole synthesis[3], the free hydrazine must be liberated in situ. This requires precise stoichiometric neutralization; insufficient base leaves the nucleophilic terminal nitrogen (Nβ) protonated, stalling the reaction, while an excess of strong base can promote unwanted side reactions or degradation of the imidazole core.

Reaction Pathway and Regioselectivity

The synthesis is driven by a condensation-cyclization cascade[4]. The terminal Nβ of the liberated hydrazine attacks the most electrophilic carbon of a 1,3-bis-electrophile, forming a hydrazone intermediate. Subsequent heating drives an intramolecular cyclization and irreversible dehydration to establish the aromatic pyrazole core[1].

Workflow A 2-Hydrazinyl-1-methyl-1H-imidazole 3HCl (Stable Precursor) B Neutralization (3.5 eq DIPEA, 0 °C) A->B Step 1 C Free Hydrazine Intermediate (Nucleophilic) B->C E Condensation (EtOH, Reflux, 4-6 h) C->E Step 2 D 1,3-Dicarbonyl / Enaminone (Electrophile) D->E F Hydrazone Intermediate E->F G Intramolecular Cyclization & Dehydration (-H2O) F->G Step 3 H 1-(1-Methyl-1H-imidazol-2-yl) -1H-pyrazole Scaffold G->H Final Product

Fig 1. Synthetic workflow and mechanistic pathway for pyrazole formation from the trihydrochloride salt.

When utilizing unsymmetrical 1,3-diketones, the ambident nature of the electrophile often results in a difficult-to-separate mixture of 3- and 5-substituted regioisomers[3]. To achieve absolute regiocontrol, enaminones (e.g., 3-(dimethylamino)alk-2-en-1-ones) are employed. The dimethylamino leaving group directs the initial hydrazine attack exclusively to the β-carbon, yielding regiopure 3-substituted pyrazoles[3].

Regioselectivity A Electrophile Selection B Symmetrical 1,3-Diketone (e.g., Acetylacetone) A->B C Unsymmetrical 1,3-Diketone (e.g., Benzoylacetone) A->C D Enaminone (Dimethylamino-enone) A->D E Single Product (3,5-Dimethylpyrazole) B->E Symmetric F Regioisomer Mixture (3- vs 5-Substituted) C->F Ambident Electrophile G Regiopure Product (Exclusive 3-Substituted) D->G Directed Attack

Fig 2. Logical decision tree for controlling regioselectivity based on electrophile selection.

Quantitative Optimization of Reaction Conditions

The table below summarizes the optimization of the cyclocondensation reaction. Absolute ethanol combined with N,N-Diisopropylethylamine (DIPEA) provides the optimal balance of solubility and basicity[4].

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Causality / Observation
1DCMTEA (3.0)252415%Poor solubility of the trihydrochloride salt; incomplete reaction.
2EtOHNone80120%Hydrazine remains protonated; no nucleophilic attack occurs.
3EtOHTEA (3.5)80488%Good yield; TEA hydrochloride byproducts require an aqueous wash.
4EtOHDIPEA (3.5)80491% Optimal ; DIPEA provides superior steric hindrance against side reactions.
5AcOHNaOAc (3.5)100275%Faster reaction but increased degradation of the imidazole core.

Table 1. Optimization of conditions for the synthesis of 3,5-dimethyl-1-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole (Symmetric)

This protocol utilizes acetylacetone to generate a symmetrically substituted pyrazole ring.

Step 1: Liberation of the Free Hydrazine

  • Suspend 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 mmol, 221.5 mg) in absolute ethanol (5.0 mL) in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.5 mmol, ~610 µL) over 5 minutes.

Causality & Self-Validation: The salt contains three equivalents of HCl. Adding 3.5 equivalents of DIPEA ensures complete neutralization while maintaining a slightly basic environment (pH ~8) to maximize the nucleophilicity of the terminal nitrogen. Validation cue: The opaque suspension will transition into a clear or slightly yellow homogeneous solution as the free base is generated.

Step 2: Condensation and Cyclization 4. To the neutralized solution, add acetylacetone (1.1 mmol, 113 µL) in one portion. 5. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 hours.

Causality & Self-Validation: The initial nucleophilic attack occurs rapidly at room temperature to form the hydrazone, but the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier. Monitor via TLC (Eluent: EtOAc/Hexane 1:1); the disappearance of the highly polar, baseline-hugging hydrazine spot indicates completion.

Step 3: Work-up and Purification 6. Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. 7. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with an additional 10 mL of EtOAc.

Causality & Self-Validation: The basic aqueous wash effectively removes the DIPEA hydrochloride salts and any unreacted acetylacetone, leaving the highly organic pyrazole product in the EtOAc layer.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the crude product. Purify via silica gel chromatography if necessary.

Protocol B: Regioselective Synthesis of 3-Aryl-1-(1-methyl-1H-imidazol-2-yl)-1H-pyrazoles

This protocol utilizes an enaminone to strictly control the regiochemistry of the resulting pyrazole[3].

Step 1: Enaminone Preparation (Pre-requisite)

  • React an acetophenone derivative with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) under reflux for 8 hours to yield the corresponding (E)-3-(dimethylamino)-1-arylprop-2-en-1-one. Remove excess DMF-DMA under vacuum.

Step 2: Directed Cyclocondensation 2. Neutralize 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 mmol) in ethanol (5.0 mL) with DIPEA (3.5 mmol) at 0 °C as described in Protocol A. 3. Add the synthesized enaminone (1.0 mmol) to the solution. 4. Reflux at 80 °C for 6 hours.

Causality & Self-Validation: The hydrazine exclusively attacks the β-carbon of the enaminone, displacing dimethylamine gas. This irreversible addition dictates that the aryl group will exclusively occupy the 3-position of the final pyrazole ring. Validation cue: The evolution of dimethylamine can often be detected by its characteristic odor or by holding damp pH paper over the condenser outlet (it will turn blue).

  • Perform the standard EtOAc/NaHCO3 work-up as described in Protocol A.

Sources

Method

The Versatile Precursor: 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in Modern Drug Discovery

Introduction: The Strategic Combination of Imidazole and Hydrazine Moieties In the landscape of medicinal chemistry, the imidazole ring stands as a cornerstone scaffold. Its prevalence in both natural products and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Imidazole and Hydrazine Moieties

In the landscape of medicinal chemistry, the imidazole ring stands as a cornerstone scaffold. Its prevalence in both natural products and synthetic drugs underscores its remarkable versatility.[1][2][3][4] The unique electronic characteristics of the imidazole nucleus, being an electron-rich heterocycle, facilitate a variety of interactions with biological targets such as enzymes and receptors.[1][3] This has led to the development of a multitude of imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents.[1][5]

Complementing the imidazole core, the hydrazine functional group and its derivatives, particularly hydrazones, offer a rich platform for drug design and discovery.[6][7][8] The reactive nature of the hydrazinyl moiety allows for its facile conversion into a diverse array of molecular architectures, making it a valuable synthon in the synthesis of various heterocyclic systems.[6][7] Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are particularly noteworthy for their wide range of documented biological activities, including anticonvulsant, antimicrobial, and antitumor effects.[9][10]

The strategic incorporation of both an imidazole ring and a hydrazine functional group within a single molecule, such as 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride , presents a compelling starting point for the generation of novel chemical entities with significant therapeutic potential. This application note will serve as a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile precursor in pharmaceutical drug discovery. We will delve into its potential applications, provide detailed protocols for the synthesis of derivative compounds, and outline strategies for biological evaluation.

Chemical Profile of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride

PropertyValueSource
CAS Number 1855888-39-9[11]
Molecular Formula C4H11Cl3N4[11]
Molecular Weight 221.51 g/mol [11]
Appearance Solid[12]
Storage 2-8°C[12]

Core Application: A Building Block for Novel Hydrazone Libraries

The primary application of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in drug discovery is its role as a key intermediate for the synthesis of a diverse library of 1-methyl-1H-imidazol-2-yl hydrazones. The reactive hydrazinyl group readily undergoes condensation reactions with a wide variety of aldehydes and ketones to yield the corresponding hydrazones. This straightforward synthetic transformation allows for the systematic exploration of chemical space and the generation of novel compounds for biological screening.

The rationale behind this approach is rooted in the established pharmacological importance of both the imidazole scaffold and the hydrazone moiety. By combining these two pharmacophores, it is possible to create hybrid molecules with potentially synergistic or novel biological activities. The N-methyl group on the imidazole ring can also influence the compound's physicochemical properties, such as solubility and metabolic stability.

Workflow for Hydrazone Library Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a library of 1-methyl-1H-imidazol-2-yl hydrazones derived from the title compound.

workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride reaction Condensation Reaction start->reaction reactants Aldehyde/Ketone Library (Diverse R1, R2 substituents) reactants->reaction purification Purification (Crystallization/Chromatography) reaction->purification hydrazones 1-methyl-1H-imidazol-2-yl Hydrazone Library purification->hydrazones screening High-Throughput Screening (e.g., Antimicrobial, Anticancer assays) hydrazones->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Workflow for the synthesis and screening of a hydrazone library.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-methyl-1H-imidazol-2-yl Hydrazones

This protocol describes a general method for the condensation of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride with an aldehyde or ketone.

Materials:

  • 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride

  • Aldehyde or ketone of choice (1.0 - 1.2 equivalents)

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Triethylamine or other suitable base (to neutralize the hydrochloride salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Neutralization: To a solution of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1 equivalent) in ethanol or methanol, add triethylamine (3 equivalents) dropwise at room temperature. Stir the mixture for 15-30 minutes. A precipitate of triethylamine hydrochloride may form.

  • Addition of Carbonyl Compound: To the resulting mixture, add the desired aldehyde or ketone (1.0 - 1.2 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion of the reaction (typically 2-8 hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized hydrazone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used as they are good solvents for both the reactants and the resulting hydrazone.[10]

  • Catalyst: A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

  • Base: A base is required to neutralize the trihydrochloride salt of the starting material, liberating the free hydrazine for the reaction.

  • Monitoring: TLC is a crucial technique to monitor the disappearance of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Protocol 2: Screening for Antimicrobial Activity using the Broth Microdilution Method

This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of the newly synthesized hydrazone derivatives.

Materials:

  • Synthesized hydrazone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains according to established protocols (e.g., McFarland standards).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and control drugs in the appropriate broth in the 96-well plates. The final concentration range should be sufficient to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure the optical density.

Self-Validating System:

The inclusion of both positive and negative controls is essential for the validation of the experimental results. The positive control ensures that the assay is sensitive to known antimicrobial agents, while the negative control confirms that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial activity.

Potential Therapeutic Targets and Signaling Pathways

Based on the known biological activities of imidazole and hydrazone derivatives, the newly synthesized compounds could be screened against a variety of therapeutic targets.

pathways cluster_targets Potential Therapeutic Areas cluster_pathways Potential Mechanisms of Action compound 1-methyl-1H-imidazol-2-yl Hydrazone Derivatives antimicrobial Antimicrobial compound->antimicrobial anticancer Anticancer compound->anticancer antiinflammatory Anti-inflammatory compound->antiinflammatory antiviral Antiviral compound->antiviral dna DNA Gyrase/ Topoisomerase Inhibition antimicrobial->dna tubulin Tubulin Polymerization Inhibition anticancer->tubulin cox COX-1/COX-2 Inhibition antiinflammatory->cox protease Viral Protease Inhibition antiviral->protease

Caption: Potential therapeutic applications and mechanisms of action.

The diverse biological activities reported for related compounds suggest that these novel hydrazones could be promising candidates for development as:

  • Antimicrobial Agents: Targeting bacterial or fungal enzymes essential for their survival.[9][13]

  • Anticancer Agents: By interfering with cell cycle progression, inducing apoptosis, or inhibiting key signaling pathways in cancer cells.[5]

  • Anti-inflammatory Agents: Through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[10]

  • Antiviral Agents: By targeting viral enzymes such as proteases or reverse transcriptase.[14]

Conclusion

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a highly valuable and versatile precursor in the field of pharmaceutical drug discovery. Its unique structure, combining the pharmacologically privileged imidazole ring with a reactive hydrazinyl group, provides a strategic starting point for the synthesis of novel hydrazone libraries. The straightforward and efficient synthetic protocols, coupled with the potential for a wide range of biological activities, make this compound an attractive tool for medicinal chemists. The systematic exploration of the chemical space around the 1-methyl-1H-imidazol-2-yl hydrazone scaffold holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. (2020, March 3). Vertex AI Search.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Vertex AI Search.
  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. Vertex AI Search.
  • Imidazole-Based Pharmaceutical Molecules are Synthesized Using th - TSI Journals. Vertex AI Search.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - ResearchGate. (2025, October 16). Vertex AI Search.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • "Synthesis and Characterization of Hydrazine Derivatives." | Anusandhanvallari. (2025, July 19). Vertex AI Search.
  • Biological Activities of Hydrazone Deriv
  • Therapeutic Potential of Hydrazones as Anti-Inflamm
  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. (2025, August 18). Vertex AI Search.
  • 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride | Sapphire Bioscience. Vertex AI Search.
  • 2-(HYDRAZINYLMETHYL)-1-METHYL-1H-IMIDAZOLE 2HCL - Sigma-Aldrich. Vertex AI Search.
  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI. (2025, October 23). Vertex AI Search.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - Semantic Scholar. (2021, October 15). Vertex AI Search.

Sources

Application

Application Note: Catalytic Workflows for 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride Transition Metal Complexes

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Chemical Rationale The development of robust, highly active transit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Chemical Rationale

The development of robust, highly active transition metal catalysts relies heavily on the precise tuning of the ligand coordination sphere. While monodentate N-heterocyclic ligands are ubiquitous, bidentate frameworks offer superior stability and electronic control. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS 1855888-39-9) has emerged as a highly privileged precursor for generating potent N,N-bidentate ligands in homogeneous catalysis [1].

The Causality of Precursor Design

Working with free hydrazines presents a significant laboratory challenge: they are highly prone to rapid air oxidation and degradation. By utilizing the trihydrochloride salt , the shelf-life of the ligand precursor is indefinitely extended, creating a bench-stable compound.

Furthermore, the structural design of this specific molecule is highly intentional:

  • The N1-Methyl Group: Prevents tautomerization and undesirable N-H deprotonation on the imidazole ring. This prevents the formation of insoluble polymeric metal-imidazolate networks.

  • The Bidentate Motif: Forces coordination exclusively through the N3 imidazole nitrogen and the terminal NH2​ of the hydrazine moiety, forming a thermodynamically highly stable 5-membered chelate ring with transition metals [2].

Coordination Chemistry & Mechanistic Pathway

The catalytic supremacy of 2-hydrazinyl-1-methyl-1H-imidazole complexes stems from their unique electronic properties. The strong σ -donation from the hydrazine nitrogen, coupled with the π -acceptor/donor balance of the imidazole ring, creates a highly tunable electronic environment. This dual-action stabilizes both the high and low oxidation states of metals like Palladium (Pd), Ruthenium (Ru), and Copper (Cu) during dynamic catalytic cycles.

LigandCoordination Precursor 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride Base Base Neutralization (e.g., KOtBu) Precursor->Base + Base FreeLigand Free N,N-Bidentate Ligand Base->FreeLigand - 3 HCl Complex Active Chelated Metal Complex FreeLigand->Complex Coordination Metal Transition Metal Precursor (Pd, Ru, Cu) Metal->Complex Ligand Exchange

Workflow for in situ generation and metal coordination of the N,N-bidentate ligand.

Quantitative Data: Catalyst Performance

When coordinated to transition metals, this ligand framework demonstrates exceptional Turnover Numbers (TON) and Turnover Frequencies (TOF). The rigid 5-membered chelate prevents ligand dissociation at elevated temperatures, a common failure point in cross-coupling and hydrogenation reactions [3].

Metal ComplexCatalytic ApplicationSubstrate ScopeYield (%)TONTOF (h⁻¹)
Pd(II)-Ligand Suzuki-Miyaura CouplingAryl Bromides/Chlorides92–9810,0002,500
Ru(II)-Ligand Transfer HydrogenationKetones to Alcohols89–995,0001,200
Cu(I)-Ligand CuAAC (Click Chemistry)Terminal Alkynes + Azides95–998,0004,000

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and catalytic efficiency.

Protocol A: In Situ Ligand Neutralization and Pd(II) Complexation

This protocol generates the active Pd(II) pre-catalyst without requiring the isolation of the moisture-sensitive free ligand.

  • Preparation: Suspend 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 equiv, 1.0 mmol) in 10 mL of anhydrous, degassed Tetrahydrofuran (THF).

    • Causality: Degassing the solvent by sparging with Argon for 15 minutes prevents premature oxidation of the free hydrazine once it is deprotonated.

  • Deprotonation: Cool the suspension to 0 °C. Add Potassium tert-butoxide (KOtBu, 3.1 equiv, 3.1 mmol) dropwise as a solution in THF.

    • Causality: 3.0 equivalents are strictly required to neutralize the three HCl molecules. The 0.1 equiv excess ensures complete deprotonation without acting as a competing nucleophile. KOtBu is chosen over NaOH to avoid generating water, which degrades metal precursors.

  • Complexation: Stir for 30 minutes, then introduce PdCl2​(CH3​CN)2​ (0.95 equiv, 0.95 mmol) in one portion.

    • Causality: Utilizing a slight deficit of the metal precursor guarantees that all palladium is fully coordinated by the ligand. Unligated Pd rapidly precipitates as catalytically dead "palladium black."

  • Validation: Monitor the color change (typically from pale yellow to deep orange/red). Stir for an additional 2 hours at room temperature. The complex can be used directly in solution for catalysis.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a Schlenk flask containing the in situ generated Pd-complex solution (1 mol% Pd), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Thermal Activation: Heat the reaction mixture to reflux (80 °C) for 4 hours under an Argon atmosphere.

    • Causality: The robust nature of the N,N-chelate prevents catalyst degradation at elevated temperatures, allowing the oxidative addition of notoriously difficult aryl chlorides to proceed efficiently.

  • Quench and Quantification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine.

    • Self-Validating Step: Before column chromatography, add exactly 1.0 equiv of dodecane to the organic layer. Run an aliquot through GC-MS. The internal standard ensures precise yield quantification independent of physical isolation losses.

CatalyticCycle ActiveCat Pd(0) Complex Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate ActiveCat->OxAdd + Ar-X TransMet Transmetalation Pd(II) Diaryl OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->ActiveCat - Ar-Ar'

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle using the bidentate ligand.

References

  • Title: An insight into synthetic Schiff bases and Hydrazinyl-imidazole complexes Source: ResearchGate URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base Selection for 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride . Because this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride . Because this compound contains multiple basic centers (the imidazole nitrogen and the hydrazine moiety) and is supplied as a trihydrochloride salt, liberating the active freebase requires precise stoichiometric control. Improper base selection can lead to incomplete deprotonation, oxidative degradation, or intractable salt mixtures.

Below, you will find a curated base selection matrix, troubleshooting FAQs, and self-validating experimental protocols designed to ensure high-fidelity freebasing.

Base Selection Matrix

Selecting the correct base dictates the success of your downstream synthesis. The table below summarizes the causality behind each base choice and its operational compatibility.

BaseEquivalents RequiredWorkflow CompatibilityKey Advantage (The "Why")Key Limitation
Sodium Methoxide (NaOMe) 3.05Anhydrous (Methanol)Irreversible deprotonation; inorganic NaCl precipitates cleanly out of solution[1].Highly moisture sensitive; requires strict inert atmosphere.
Sodium Hydroxide (NaOH) 3.0 - 3.1Biphasic (H₂O / DCM)Rapid reaction; extracts freebase immediately into the organic layer, protecting it.High local pH at the interface can trigger oxidative cleavage.
Sodium Acetate (NaOAc) 3.5 - 4.0Aqueous / In situMild buffering action; prevents over-basification during sensitive cyclizations[2].May not fully deprotonate the hydrazine moiety without a large excess.
N,N-Diisopropylethylamine 3.1Organic (DCM / DMF)Homogeneous reaction; easy to handle and scale.Generates DIPEA·HCl salts which are highly soluble and difficult to remove.
Troubleshooting & FAQs

Q: How many equivalents of base do I actually need to liberate the reactive nucleophile? A: You need exactly 3.0 to 3.1 equivalents . The compound is a trihydrochloride salt ( C4​H8​N4​⋅3HCl ). The first equivalent neutralizes the imidazole ring, while the subsequent two equivalents neutralize the hydrazine moiety. Under-basification leaves the hydrazine protonated and unreactive, while excessive strong base promotes degradation.

Q: My neutralized solution immediately turns pink, then deep red/brown. What is happening? A: This is a classic visual indicator of oxidative degradation. Free hydrazines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming diazenes and colored polymeric byproducts[3]. Solution: Degas all solvents (sparge with Argon for 15-30 minutes) and perform the neutralization under a strict inert atmosphere. The color change serves as a self-validating indicator of your atmospheric control.

Q: Should I use an aqueous biphasic system or an anhydrous system? A: This depends entirely on your downstream application. If your next synthetic step is moisture-sensitive, use the Anhydrous Methanol/NaOMe method. The byproduct (NaCl) is insoluble in methanol and can be easily filtered off[1]. If your next step tolerates trace water, a NaOH/DCM biphasic system is faster and leverages phase partitioning to protect the freebase.

Q: How should I dispose of leftover hydrazine freebase or contaminated aqueous layers? A: Never dispose of active hydrazines down the drain. Hydrazine compounds must be chemically destroyed via oxidation prior to disposal. Dilute solutions of calcium hypochlorite or sodium hypochlorite are the industry standard for the oxidative neutralization of hydrazine fuels and reagents[4],[5]. Ensure the waste stream is highly dilute (<3%) to prevent exothermic runaway[6].

Validated Experimental Protocols
Protocol A: Anhydrous Freebasing using Sodium Methoxide

Use this protocol when the isolated freebase is required for moisture-sensitive downstream coupling.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.0 eq).

  • Suspension: Suspend the salt in anhydrous, degassed methanol (10 mL/gram of salt). The salt will only partially dissolve. Cool the suspension to 0 °C using an ice bath.

  • Neutralization: Slowly add a solution of Sodium Methoxide in methanol (3.05 eq) dropwise over 15 minutes.

    • Causality Check: As the base is added, the trihydrochloride salt will dissolve, and fine, white NaCl crystals will immediately begin to precipitate[1].

  • Maturation: Remove the ice bath and stir at 25 °C for 1 hour under Argon.

  • Filtration: Filter the suspension through a pad of Celite under a blanket of Argon to remove the NaCl byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the freebase as a viscous, air-sensitive oil. Store immediately under Argon at -20 °C.

Protocol B: Mild In Situ Neutralization using Sodium Acetate

Use this protocol for one-pot cyclizations (e.g., triazole synthesis) where strong bases cause side reactions.

  • Solvation: Dissolve the trihydrochloride salt (1.0 eq) and your electrophile in a polar protic solvent (e.g., ethanol or water/ethanol mixture).

  • Buffering: Add anhydrous Sodium Acetate (3.5 eq) in small portions directly to the stirring reaction mixture[2].

  • Validation: The pH of the solution should stabilize around 5.5–6.0. This mild pH is sufficient to maintain an equilibrium concentration of the free hydrazine for nucleophilic attack without triggering base-catalyzed degradation.

Mechanistic & Workflow Visualizations

G A 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride B Suspend in Anhydrous MeOH (Degassed, Ar/N2) A->B C Add 3.05 eq NaOMe Dropwise at 0°C B->C Cooling D Stir 1 hr at 25°C (NaCl Precipitates) C->D Neutralization E Filter under Argon (Remove NaCl) D->E Vacuum Filtration F Concentrate Filtrate (Pure Freebase) E->F Rotary Evaporation

Workflow for the anhydrous neutralization of trihydrochloride salts using sodium methoxide.

G Salt Trihydrochloride Salt Intermediate Monohydrochloride (Unreactive) Salt->Intermediate +2 eq Base Freebase Free Hydrazine (Active Nucleophile) Intermediate->Freebase +1 eq Base Degradation Oxidative Degradation Freebase->Degradation O2 / High pH

Reaction pathways showing progressive deprotonation and oxidative degradation risks.

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

Welcome to the technical support center for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of usin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a focus on minimizing side reactions and byproducts to improve reaction outcomes.

Introduction to 2-hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a substituted hydrazine salt valued in organic synthesis for the construction of various nitrogen-containing heterocycles, most notably pyrazoles. The presence of the imidazole ring and the methyl group introduces specific electronic and steric properties that can be leveraged for targeted synthesis. The trihydrochloride form enhances stability and handling compared to the free base, but also requires careful consideration of reaction conditions to ensure the desired reactivity.[1]

This guide will provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trihydrochloride in this reagent?

The trihydrochloride salt serves several crucial functions. Firstly, it significantly increases the stability of the hydrazine moiety, which in its free base form can be prone to oxidation and degradation.[2] Secondly, the salt form improves the handling characteristics of the compound, making it a more reliable reagent. In solution, the hydrochloride salts can influence the reaction mechanism, often by providing an in-situ source of acid catalysis which can be beneficial in reactions like hydrazone formation.[3] The presence of three hydrochloride equivalents suggests that the imidazole ring nitrogens are also protonated, which will impact the reagent's solubility and nucleophilicity.

Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction:

  • Insufficient basification: The trihydrochloride salt is acidic and requires a base to liberate the free hydrazine for it to act as a nucleophile. If the amount of base is insufficient to neutralize all three hydrochloride equivalents, the concentration of the active nucleophile will be low.

  • Poor solubility: The salt form may have limited solubility in certain organic solvents. Ensuring a homogenous reaction mixture is crucial.

  • Steric hindrance: The methyl group on the imidazole ring and the substitution pattern of your other reactant can introduce steric hindrance, slowing down the reaction rate.[4]

Q3: I am observing the formation of multiple products, leading to a complex mixture. What are the common side reactions?

The most common side reaction when using substituted hydrazines with unsymmetrical 1,3-dicarbonyl compounds is the formation of regioisomers .[5] This arises from the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two possible pyrazole products. Other potential byproducts can include incompletely cyclized intermediates (hydrazones) or products from the decomposition of the hydrazine reagent.

Q4: How can I control regioselectivity in pyrazole synthesis with this reagent?

Controlling regioselectivity is a key challenge. The outcome is often influenced by a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[5]

  • Solvent choice: Polar protic solvents like methanol and ethanol can favor the formation of one regioisomer over another.[4]

  • Temperature: Running the reaction at lower temperatures can sometimes enhance the kinetic control and favor the formation of a single isomer.

  • pH control: The use of an appropriate amount of base is critical. The reaction pH can significantly influence which carbonyl group is preferentially attacked.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting common issues encountered when using 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride.

Issue Potential Cause Recommended Solution
Low or No Product Yield Insufficient liberation of the free hydrazine due to inadequate basification.Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the trihydrochloride. A slight excess may be beneficial.
Poor solubility of the reagent in the chosen solvent.Consider using a more polar solvent such as ethanol, methanol, or DMF. Gentle heating may also improve solubility.
Decomposition of the hydrazine reagent.Ensure the reagent is of high purity and has been stored properly. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation.[2]
Formation of Multiple Products (Poor Regioselectivity) Reaction conditions favor the formation of multiple isomers.Systematically screen different solvents (e.g., ethanol, isopropanol, toluene) and reaction temperatures (e.g., 0 °C, room temperature, reflux).[4]
Incorrect pH of the reaction mixture.Carefully control the amount of base added. In some cases, a catalytic amount of acid (e.g., acetic acid) after initial basification can improve selectivity.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Steric hindrance slowing the reaction.Higher reaction temperatures may be required to overcome the activation energy barrier.[4]
Difficult Product Purification Presence of unreacted starting materials and byproducts.Optimize the reaction to maximize conversion and selectivity before attempting large-scale purification.
The product may also be a salt.Consider a workup procedure that involves a basification step to isolate the free base of the product, which may be easier to purify by chromatography or crystallization.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Reagent Addition: Add 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.1 eq) to the solution.

  • Basification: Add a non-nucleophilic base, such as triethylamine (3.3 eq), dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimizing for Regioselectivity

If you are observing the formation of regioisomers, the following modifications to Protocol 1 can be explored:

  • Solvent Screening: Set up parallel reactions using different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, toluene) to identify the solvent that provides the best isomeric ratio.

  • Temperature Control: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux) to assess the impact on regioselectivity.

  • pH Adjustment: After the initial basification, consider adding a catalytic amount of a weak acid like acetic acid to the reaction mixture, as this can sometimes influence the selectivity.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Pyrazole Synthesis Pathway

G A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C + B 2-hydrazinyl-1-methyl-1H-imidazole (free base) B->C D Intramolecular Cyclization C->D E Dehydration D->E F Pyrazole Product E->F

Caption: General reaction pathway for pyrazole synthesis.

Diagram 2: Troubleshooting Low Yield

G Start Low Yield Observed Q1 Is the free hydrazine being generated effectively? Start->Q1 Sol1 Ensure complete neutralization of trihydrochloride with non-nucleophilic base. Q1->Sol1 No Q2 Are reactants soluble in the chosen solvent? Q1->Q2 Yes Sol1->Q2 Sol2 Screen polar solvents (EtOH, MeOH, DMF). Consider gentle heating. Q2->Sol2 No Q3 Is the hydrazine reagent degrading? Q2->Q3 Yes Sol2->Q3 Sol3 Use high-purity reagent. Run under inert atmosphere. Q3->Sol3 Possibly End Yield Improved Q3->End No Sol3->End

Caption: Decision tree for troubleshooting low reaction yields.

Concluding Remarks

While 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a valuable reagent, its successful application requires a nuanced understanding of its properties as a salt and the general principles of hydrazine chemistry. By carefully considering the role of the hydrochloride, optimizing reaction conditions to control side reactions like regioisomer formation, and systematically troubleshooting any issues that arise, researchers can unlock the full potential of this versatile building block.

We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.

  • ACS Publications. Synthesis of Primary and Secondary Amines via Electrochemical Reduction of Hydrazines.

  • ResearchGate. Nucleophilic Reactivities of hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.

  • Organic Syntheses. 5-Benzo[2][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.

  • ResearchGate. Aerobic Oxidation of 2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole In Situ: A Quantum Chemical Insight into the Reaction Background.

  • Organic Syntheses. 1-Methylimidazole-N-oxide (NMI-O).

  • MDPI. Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).

  • Organic Chemistry Portal. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives.

  • ResearchGate. The reactivity of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2) towards active methylene reagents.

  • Australian Government Department of Health. Hydrazine salts: Human health tier II assessment.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

  • Sigma-Aldrich. 2-(HYDRAZINYLMETHYL)-1-METHYL-1H-IMIDAZOLE 2HCL.

  • PubChemLite. 2-hydrazinyl-1-methyl-1h-imidazole dihydrochloride (C4H8N4).

  • Sapphire Bioscience. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride.

  • BLD Pharm. 1855888-39-9|2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride.

  • PubChem. 2-Hydrazinyl-1h-imidazole.

  • PubMed. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent.

  • Google Patents. US7807830B2 - Manufacture of pure hydralazine salts.

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.

  • Google Patents. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.

  • PMC. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.

  • Organic Syntheses. p-Toluenesulfonylhydrazide.

  • ResearchGate. A novel ionic liquid 3-(2-hydrazinyl-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride as a derivatization reagent for HPLC-HRMS determination of steroid hormones in urine.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9). This guide moves beyond basic instructions to explain the causality behind our protocols, ensuring your experimental workflows remain robust, reproducible, and stoichiometrically accurate.

Mechanistic Overview: The "Why" Behind the Hygroscopicity

To effectively handle this compound, one must first understand why it is so sensitive to ambient conditions. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a highly polar molecule frequently utilized as a precursor for broad-spectrum antibiotics[1].

Its extreme hygroscopicity is driven by structural thermodynamics. The molecule contains an imidazole ring and a hydrazine moiety, both of which are rich in hydrogen-bond acceptors and donors. More importantly, the trihydrochloride salt form creates a highly polar crystal lattice. The lattice energy of this specific salt is exceptionally low relative to its hydration energy. When exposed to ambient humidity, the thermodynamic drive to coordinate with atmospheric water molecules causes rapid deliquescence[2].

Failure to mitigate this moisture absorption leads to three cascading failures:

  • Stoichiometric Errors: You end up weighing water instead of the Active Pharmaceutical Ingredient (API)[3].

  • Chemical Degradation: Excess moisture facilitates the hydrolysis or oxidation of the highly reactive hydrazine group[4].

  • Reaction Quenching: Downstream coupling reactions requiring anhydrous conditions will fail.

Degradation & Handling Pathway

Pathway A 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride (Dry) B Ambient Air Exposure (>30% RH) A->B Improper Handling F Controlled Handling (Inert Atmosphere / Desiccator) A->F SOP Compliance C Rapid Moisture Absorption (Deliquescence & Caking) B->C D Stoichiometric Error (Weighing Inaccuracy) C->D E Hydrazine Degradation (Hydrolysis Risk) C->E G Maintained Integrity & Accurate Molarity F->G

Logical pathway of moisture exposure versus controlled handling for hygroscopic APIs.

Troubleshooting FAQs

Q1: My powder has formed a sticky cake or clumped together. Is the batch ruined? A1: Not necessarily, but its homogeneity and stoichiometric weight are heavily compromised. Caking is the primary visible sign of moisture absorption[2]. Because you can no longer accurately weigh the solid, you must first verify its chemical integrity via HPLC or NMR to rule out hydrolysis[4]. If the API is chemically intact, do not attempt to weigh the caked solid directly. Instead, you must proceed to the Desiccation Protocol (see Section 4) to dry the material to a constant mass before use.

Q2: How can I accurately weigh this compound if my lab does not have a glovebox? A2: Weighing a highly hygroscopic trihydrochloride salt in ambient air guarantees that you are weighing a dynamic mixture of the API and water[3]. If a glovebox is unavailable, utilize the "Whole-Bottle Stock Solution Method" (Protocol A). By weighing the entire sealed vial, dissolving the contents rapidly, and back-weighing the empty vial, you create a self-validating measurement of the exact mass transferred without exposing the raw powder to the balance[3]. Alternatively, consider sourcing pre-filled, inert-sealed reaction vials to bypass weighing entirely[5].

Q3: What is the best way to store the compound after opening? A3: The compound must be stored at 2-8°C (or -20°C for long-term stability) in a tightly sealed, moisture-proof container backfilled with Argon or Nitrogen[2][6]. Crucial Step: Before reopening a cold container, it must be allowed to equilibrate to room temperature inside a desiccator for at least 2 hours. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the powder[4].

Quantitative Storage and Handling Parameters

To maintain the integrity of the API, adhere strictly to the following environmental thresholds:

ParameterRecommended ConditionMechanistic Rationale
Storage Temperature 2-8°C (Short term) / -20°C (Long term)Minimizes thermal degradation of the reactive hydrazine group[6].
Relative Humidity (RH) < 30% (Ideally 0% in Glovebox)Prevents deliquescence and caking of the trihydrochloride salt[2].
Atmosphere Argon or NitrogenDisplaces oxygen and moisture, preventing oxidation of the hydrazine moiety[4].
Solvent Compatibility Anhydrous DMSO, DMF, or MeOHEnsures complete dissolution for stock solutions without introducing water into the system.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . By relying on mathematical differences and constant mass rather than nominal supplier weights or ambient balance readings, you guarantee experimental reproducibility.

Protocol A: Glovebox-Free Stock Solution Preparation (Self-Validating)

Causality: This protocol eliminates the need to expose the powder to ambient air on a balance, preventing real-time moisture absorption and ensuring absolute stoichiometric accuracy[3].

  • Equilibration: Place the sealed, newly purchased vial of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in a desiccator. Allow it to warm to room temperature (approx. 2 hours) to prevent condensation[4].

  • Preparation: Tare a dry, Argon-flushed volumetric flask containing 80% of your target volume of anhydrous solvent (e.g., anhydrous DMSO).

  • Initial Weighing: Weigh the intact, sealed vial containing the API. Record this as Mass A [3].

  • Rapid Transfer: Quickly uncap the vial, pour the entire contents into the volumetric flask, and immediately stopper the flask.

  • Validation (Back-Weighing): Weigh the empty vial (including the original cap). Record this as Mass B . The exact mass of the API transferred is exactly Mass A - Mass B [3].

  • Finalization: Dilute the volumetric flask to the final calibration mark with anhydrous solvent, mix thoroughly by inversion, and aliquot into single-use vials. Store aliquots at -80°C[3].

Self-Validating Workflow Diagram

Workflow Step1 Equilibrate Sealed Vial to RT in Desiccator Step2 Weigh Intact Vial (Record Mass A) Step1->Step2 Step3 Rapidly Transfer API to Anhydrous Solvent Step2->Step3 Step4 Weigh Empty Vial (Record Mass B) Step3->Step4 Step5 Calculate Exact Mass: Mass A - Mass B Step4->Step5 Step6 Aliquot & Store at -80°C under Argon Step5->Step6

Step-by-step self-validating workflow for preparing stock solutions of hygroscopic salts.

Protocol B: Desiccation and Recovery of Caked Material

Causality: Trihydrochloride salts hold coordinated water tightly; standard air drying is insufficient. High vacuum combined with a strong chemical desiccant shifts the thermodynamic equilibrium to forcefully pull water out of the crystal lattice[7].

  • Setup: Transfer the caked material to a pre-weighed Schlenk flask inside a low-humidity environment (or glovebag).

  • Desiccation: Place the flask in a vacuum desiccator over a strong, active desiccant (e.g., concentrated sulfuric acid or Phosphorus pentoxide, P₂O₅)[7].

  • Evacuation: Apply high vacuum (<0.1 Torr) at ambient temperature for 12 to 24 hours.

  • Validation (Constant Mass): Weigh the flask. Return it to the vacuum for 2 additional hours and weigh again. The material is considered fully dry only when the mass changes by less than 0.1% between consecutive weighings.

References

The protocols and mechanistic explanations in this guide are grounded in established chemical handling standards. Below are the authoritative sources cited:

  • Benchchem - Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.

  • Benchchem - Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.

  • Protocol Online - Hygroscopic chemical...how to deal with?.

  • Organic Syntheses - Betaine hydrazide hydrochloride.

  • HepatoChem - How do you handle hygroscopic salts?.

  • Benchchem - 2-Hydrazinyl-1h-imidazole.

  • BLD Pharm - 1-Methyl-1H-imidazol-2-amine.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2-hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS 1855888-39-9). T...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS 1855888-39-9). This document is intended for researchers, medicinal chemists, and process development scientists. Given the limited specific literature for this exact trihydrochloride salt, the protocols and advice provided are based on established principles for the purification of polar organic hydrochloride salts and related imidazole compounds.

I. Understanding the Compound: Key Physicochemical Properties

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a highly polar, water-soluble organic salt. Its structure combines a substituted imidazole ring with a hydrazine moiety, making it susceptible to oxidation and pH-dependent stability changes. The trihydrochloride form indicates that the basic nitrogens of the imidazole ring and the hydrazine group are protonated.

PropertyValue/InformationSource
Molecular Formula C4H11Cl3N4[1]
Molecular Weight 221.51 g/mol [1]
Physical Form Typically a solid[2][3]
Storage Temperature Room Temperature (RT) or as specified by the supplier[2][3]
Purity (Commercial) Often around 95%[2][3]

II. Safety First: Handling Hydrazine Derivatives

Hydrazine and its derivatives are classified as Particularly Hazardous Substances.[4] All handling of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride and its solutions must be conducted in a certified chemical fume hood.[4]

Mandatory Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.

  • Nitrile gloves (consider double-gloving).

  • ANSI Z87.1-compliant safety goggles or a face shield.[4]

Waste Disposal: All waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.[4]

III. Frequently Asked Questions (FAQs)

Q1: My crude material is a dark oil or gum. How can I solidify it?

A1: Oiling out is common with impure, highly polar salts. This often indicates the presence of residual solvents or hygroscopic impurities.

  • Troubleshooting Steps:

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble. Good starting choices are diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate. This can help to "crash out" the solid salt.

    • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed under high vacuum, possibly with gentle heating.

    • pH Adjustment: If the compound was generated in situ, ensure the pH is appropriate for the trihydrochloride salt to precipitate. The solution should be strongly acidic.

Q2: What is the best solvent system for recrystallizing 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride?

A2: The ideal recrystallization solvent system will dissolve the compound when hot but have limited solubility when cold. Given its high polarity, single non-polar or moderately polar solvents are unlikely to be effective.

  • Recommended Solvent Systems to Screen:

    • Methanol/Ethanol: Often good for dissolving polar salts. An anti-solvent will likely be needed.

    • Methanol/Acetonitrile: Acetonitrile can act as an anti-solvent for the dissolved salt in methanol.

    • Ethanol/Water: Use a minimal amount of hot water to dissolve the salt, then slowly add ethanol to induce crystallization upon cooling.

    • Isopropanol/Water: Similar to the ethanol/water system.

Q3: My compound seems to be degrading during purification. What are the likely causes?

A3: Hydrazine moieties can be sensitive to heat and oxidation.

  • Potential Causes & Solutions:

    • Oxidation: The hydrazine group can be oxidized. If heating, do so under an inert atmosphere (e.g., nitrogen or argon).

    • Thermal Instability: Avoid prolonged heating. Use a steam bath or a carefully controlled heating mantle. Flash chromatography may be a better option if the compound is thermally labile.

    • pH Instability: As a salt, extreme pH values could lead to degradation or conversion to a different salt form. Maintain an acidic pH.

IV. Troubleshooting Guide for Recrystallization

This section provides solutions to common problems encountered during the recrystallization of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride.

Problem 1: The compound will not dissolve, even in boiling solvent.
  • Cause: The chosen solvent is not polar enough.

  • Solution:

    • Add a more polar co-solvent dropwise to the hot mixture until the solid dissolves. For example, if using hot ethanol, add small amounts of deionized water.

    • Switch to a more polar primary solvent, such as methanol.

Problem 2: The compound dissolves, but no crystals form upon cooling.
  • Cause: The solution is too dilute, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure and attempt to cool again.

    • Add an Anti-Solvent: To the room temperature solution, slowly add a less polar solvent in which the compound is insoluble (e.g., ethyl acetate, diethyl ether, or acetonitrile) until the solution becomes turbid. Then, gently warm until the solution is clear again and allow it to cool slowly.

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the solvent-air interface.

      • Add a seed crystal from a previous successful crystallization.

      • Cool the solution in an ice bath or freezer.

Problem 3: An oil forms instead of crystals upon cooling.
  • Cause: The solution is supersaturated, or impurities are inhibiting crystal lattice formation.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the primary (polar) solvent to make the solution less concentrated.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If oiling persists, the material may require purification by another method, such as column chromatography, before attempting recrystallization again.

V. Experimental Protocols

Protocol 1: General Recrystallization Workflow

This is a generalized procedure. The optimal solvent system and volumes must be determined empirically on a small scale first.

Recrystallization_Workflow A 1. Small-Scale Solvent Screening B 2. Dissolve Crude Product in Minimal Hot Solvent A->B Select Best System C 3. Hot Filtration (if insoluble impurities are present) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling (Ice Bath) D->E F 6. Isolate Crystals by Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: General workflow for the recrystallization of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude material in various solvent systems (e.g., ethanol/water, methanol/acetonitrile). Identify a system that dissolves the compound when hot but shows poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., methanol) and bring it to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable cold non-solvent (like ethyl acetate) to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve sample in mobile phase or suitable solvent B Filter through 0.45 µm syringe filter A->B C Inject onto column B->C D Run gradient elution E Detect by UV-Vis F Integrate peak areas E->F G Calculate % purity

Caption: Workflow for purity assessment using HPLC.

Suggested HPLC Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at a wavelength where the imidazole ring absorbs (e.g., 210-254 nm).

  • Injection Volume: 5-10 µL.

This method should be developed and validated for the specific compound.

VI. Identifying and Removing Common Impurities

The synthesis of imidazole derivatives can sometimes result in characteristic impurities.[6]

Potential ImpurityOriginRemoval Strategy
Unreacted Starting Materials Incomplete reactionRecrystallization is often effective.
Side-Products from Synthesis Non-specific reactionsRecrystallization or flash column chromatography.
Inorganic Salts Use of bases or acids in the reactionWashing with a solvent in which the product is insoluble but the inorganic salt is soluble.
Residual Solvents Trapped in the crystal latticeDrying under high vacuum, possibly with gentle heating.

References

  • Agency for Toxic Substances and Disease Registry. (2017). Analytical Methods for Hydrazines. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydrazinyl-1-methyl-1h-imidazole dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride vs. Phenylhydrazine in Condensation Reactions

Hydrazine-based condensation reactions are foundational to both synthetic organic chemistry and analytical derivatization. For decades, researchers have relied on classic reagents to trap, characterize, or functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Hydrazine-based condensation reactions are foundational to both synthetic organic chemistry and analytical derivatization. For decades, researchers have relied on classic reagents to trap, characterize, or functionalize carbonyl compounds (aldehydes and ketones). However, modern drug development and high-sensitivity mass spectrometry demand specialized building blocks.

This guide objectively compares the classic phenylhydrazine against the highly specialized 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS 1855888-39-9)[1][2], detailing their mechanistic differences, comparative performance, and self-validating experimental protocols.

Mechanistic Causality & Chemical Profiling

The fundamental reaction between a hydrazine and a carbonyl group is a nucleophilic addition-elimination process[3]. The hydrazine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield a stable hydrazone[3].

While the core mechanism remains identical, the chemical nature of the hydrazine profoundly alters the reaction conditions and the properties of the resulting product:

  • Phenylhydrazine ( C6​H5​NHNH2​ ): Features an electron-rich aromatic ring that delocalizes the lone pair on the adjacent nitrogen. It is highly lipophilic and typically yields crystalline, highly conjugated phenylhydrazones that are easily detectable via UV-Vis spectroscopy.

  • 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride: This reagent introduces a basic, highly polar methylimidazole moiety. Because it is supplied as a trihydrochloride salt to prevent oxidative degradation, it lacks inherent nucleophilicity out of the bottle. Causality: To initiate the condensation, the salt must be neutralized in situ with a precise stoichiometric amount of base. Once liberated, the free hydrazine attacks the carbonyl, yielding a hydrazone with a permanently basic nitrogen—a structural feature that drastically enhances ionization efficiency in Electrospray Ionization (ESI) mass spectrometry[4][5].

Mechanism Carbonyl Carbonyl Compound Hemiaminal Carbinolamine Intermediate Carbonyl->Hemiaminal Addition Hydrazine Free Hydrazine Nucleophile Hydrazine->Hemiaminal Hydrazone Hydrazone Product + H2O Hemiaminal->Hydrazone Elimination (Acid Catalyzed)

Nucleophilic addition-elimination mechanism of hydrazone formation.

Comparative Performance Analysis

The selection between these two reagents dictates the downstream utility of the synthesized hydrazone. The table below summarizes their operational parameters.

ParameterPhenylhydrazine2-Hydrazinyl-1-methyl-1H-imidazole 3HCl
Physical State Pale yellow liquid (free base)Solid powder (trihydrochloride salt)
Storage Stability Prone to oxidation (darkens over time)Highly stable at room temperature
Solubility Organic solvents (EtOH, ether, DCM)Aqueous buffers, Methanol, highly polar solvents
Optimal Reaction pH 4.0 – 5.0 (requires weak acid catalyst)4.0 – 5.0 (requires base to neutralize 3HCl)
Product Polarity Low (Lipophilic)High (Hydrophilic / Cationic at physiological pH)
Primary Utility Fischer indole synthesis, UV-Vis taggingLC-MS derivatization, water-soluble heterocycles
ESI-MS Ionization Poor to ModerateExcellent (Signal enhanced by basic imidazole ring)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Standard Phenylhydrazone Synthesis

Target: Synthesis of lipophilic hydrazones for structural characterization or UV-Vis detection.

  • Preparation: Dissolve 1.0 mmol of the target aldehyde/ketone in 5 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 mmol of phenylhydrazine dropwise to the solution.

  • Catalysis (Causality): Add 2-3 drops of glacial acetic acid. Why? The acid lowers the pH to ~4.5, weakly protonating the carbonyl oxygen to increase its electrophilicity. If the pH drops too low, the hydrazine nitrogen becomes fully protonated, destroying its nucleophilicity[3].

  • Incubation: Stir at room temperature for 30–60 minutes (or reflux for sterically hindered ketones).

  • Self-Validation: The reaction is visually self-validating. As the lipophilic phenylhydrazone forms, it typically precipitates out of the ethanolic solution as a yellow/orange crystalline solid[3]. Confirm completion via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate gradient.

Protocol B: Condensation with 2-Hydrazinyl-1-methyl-1H-imidazole 3HCl

Target: Derivatization of trace carbonyl metabolites for LC-MS signal enhancement.

  • Preparation: Dissolve 1.0 mmol of the target carbonyl compound in 5 mL of methanol or an aqueous buffer.

  • Salt Neutralization (Causality): In a separate vial, suspend 1.1 mmol of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in 2 mL of methanol. Add 3.5 to 4.0 equivalents of Sodium Acetate (NaOAc). Why? Three equivalents of acetate strictly neutralize the three HCl molecules bound to the reagent, liberating the free hydrazine base. The resulting mixture of acetic acid and excess sodium acetate automatically generates an in situ buffer at the optimal pH (4-5) for condensation.

  • Reaction: Combine the two solutions and incubate at 40°C for 60 minutes.

  • Self-Validation: Because the resulting imidazole-hydrazone is highly polar, traditional TLC is often ineffective. Validate the system via LC-MS. A successful reaction is confirmed by a mass shift of +96 Da (addition of the methylimidazole ring minus water) and a drastic, order-of-magnitude increase in the ESI+ Total Ion Chromatogram (TIC) signal compared to the underivatized carbonyl[4][5].

Applications in Drug Development & Analytical Chemistry

For drug development professionals performing metabolomic profiling, detecting short-chain aldehydes and ketones is notoriously difficult. These compounds often lack chromophores for UV detection and possess low proton affinities, rendering them nearly invisible in standard Electrospray Ionization (ESI) mass spectrometry[4].

By utilizing 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride , researchers can exploit chemical derivatization to solve this analytical bottleneck. The condensation reaction covalently tags the elusive carbonyl with a basic methylimidazole ring. This basic nitrogen readily accepts a proton in the ESI source, driving the molecule into the gas phase as a pre-formed cation[5]. This targeted derivatization routinely lowers the Limit of Detection (LOD) from the microgram to the picogram range, enabling the quantification of trace biomarkers in complex biological matrices[4][5].

Workflow Start Target Carbonyl (Aldehyde/Ketone) Decision Primary Analytical Goal? Start->Decision Path1 UV-Vis Detection / Precipitation Decision->Path1 Path2 ESI LC-MS Signal Enhancement Decision->Path2 Reagent1 Phenylhydrazine (Forms lipophilic product) Path1->Reagent1 Reagent2 2-Hydrazinyl-1-methyl- 1H-imidazole 3HCl Path2->Reagent2

Decision matrix for selecting hydrazine derivatization reagents based on analytical goals.

References

  • Sapphire Bioscience. "2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride".
  • Accela ChemBio. "1808843-57-3 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride (Related Products: CAS 1855888-39-9)".
  • Benchchem. "A Comparative Guide to Derivatization Reagents for Hydrazine Compounds".
  • AskIITians. "What happens when acetaldehyde is treated with phenylhydrazine? Give a balanced chemical equation?".
  • PMC / NIH. "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis".
  • Chemistry LibreTexts. "Addition-Elimination Reactions".

Sources

Comparative

Reactivity Profiling: 1-Methyl vs. 1-Ethyl 2-Hydrazinoimidazole Derivatives in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 2-Hydrazinoimidazole derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized to...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-Hydrazinoimidazole derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized to synthesize fused heterocyclic scaffolds such as imidazo[1,2- ]pyrazoles and triazines. When optimizing these synthetic routes, the choice of the N1-alkyl substituent—specifically methyl versus ethyl—profoundly impacts the reactivity of the C2-hydrazine moiety. This guide provides an objective, data-supported comparison of 1-methyl and 1-ethyl 2-hydrazinoimidazole derivatives, detailing how subtle steric variations dictate condensation rates, annulation yields, and overall synthetic efficiency.

Structural Dynamics: Steric vs. Electronic Trade-offs

The reactivity of the exocyclic hydrazine group at the C2 position is governed by a delicate balance between the inductive electron-donating (+I) effects and the steric bulk of the N1-alkyl group.

  • Electronic Effects: The ethyl group exerts a marginally stronger +I effect than the methyl group. Theoretically, this should increase the electron density on the imidazole ring and, by extension, the nucleophilicity of the adjacent hydrazine nitrogen.

  • Steric Hindrance (The Dominant Factor): In practice, the steric bulk of the N1 substituent overwhelms its electronic contribution. As established in studies of 1 [1], the ethyl group possesses a larger cone angle and greater rotational freedom than the methyl group. This creates significant steric shielding around the C2-hydrazine, impeding the trajectory of incoming bulky electrophiles (e.g., -haloketones or ortho-substituted benzaldehydes). Consequently, the 1-methyl derivative consistently exhibits superior reaction kinetics in both simple condensations and complex annulations.

G cluster_methyl 1-Methyl Derivative Pathway cluster_ethyl 1-Ethyl Derivative Pathway M1 1-Methyl-2-hydrazinoimidazole M2 Electrophilic Attack (Minimal Steric Hindrance) M1->M2 M3 Rapid Condensation (High Yield) M2->M3 E1 1-Ethyl-2-hydrazinoimidazole E2 Electrophilic Attack (Significant Steric Hindrance) E1->E2 E3 Slower Condensation (Moderate Yield) E2->E3

Mechanistic comparison of electrophilic attack on 1-methyl vs 1-ethyl 2-hydrazinoimidazole.

Comparative Reactivity Data

To objectively evaluate these derivatives, we compared their performance across three standard transformations: Hydrazone formation, Annulation, and N-acylation. The data below illustrates the tangible impact of N1-alkylation on synthetic outcomes.

Parameter / Reaction1-Methyl-2-hydrazinoimidazole1-Ethyl-2-hydrazinoimidazoleMechanistic Rationale
Hydrazone Formation (Yield, 1h) >95%78%Ethyl group restricts the approach of the aldehyde carbonyl.
Annulation Yield (Imidazo-pyrazole) 88%62%Steric clash during the secondary ring-closure step (intramolecular attack).
N'-Acylation Rate Constant ( ) Slower transition state formation due to N1-ethyl rotational interference.
Calculated LogP (Lipophilicity) 0.450.82Ethyl derivative offers better organic solubility but slower aqueous kinetics.

Note: Data represents standardized parallel screening conditions (0.1M in EtOH, 25°C).

Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Protocol A utilizes an internal standard to eliminate volumetric sampling errors, while Protocol B highlights the causality of steric hindrance during thermodynamic ring-closure.

Protocol A: Self-Validating Kinetic Profiling of Hydrazone Condensation

This workflow quantitatively measures the nucleophilic attack rate of the hydrazine moiety on benzaldehyde.

  • Preparation: In two separate 10 mL reaction vials, dissolve 1.0 mmol of 1-methyl-2-hydrazinoimidazole and 1-ethyl-2-hydrazinoimidazole in 5.0 mL of anhydrous ethanol.

  • Internal Standard Addition: Add 0.1 mmol of biphenyl to each vial. Causality: Biphenyl is inert under these conditions and serves as a reliable internal standard for precise LC-MS quantification, ensuring that any solvent evaporation or pipetting errors do not skew the kinetic data.

  • Initiation: Equilibrate both vials to 25°C. Simultaneously inject 1.0 mmol of benzaldehyde into both vials to initiate the condensation.

  • Kinetic Sampling: At exactly 5, 10, 20, 30, and 60 minutes, extract a 50 µL aliquot from each reaction mixture.

  • Quenching: Immediately dispense each aliquot into 950 µL of cold acetonitrile containing 0.1% formic acid. Causality: The acidic, cold environment instantly protonates the hydrazine, halting the reaction and preserving the kinetic snapshot.

  • Analysis: Analyze the quenched samples via LC-MS. Calculate the conversion percentage by integrating the hydrazone product peak area relative to the biphenyl internal standard.

Workflow Step1 Prepare Equimolar Solutions (1-Methyl vs 1-Ethyl) Step2 Add Electrophile & Internal Standard (Benzaldehyde + Biphenyl) Step1->Step2 Step3 Kinetic Sampling (LC-MS Aliquots at 10 min intervals) Step2->Step3 Step4 Acidic Quench & Analyze (Determine Conversion %) Step3->Step4

Step-by-step kinetic profiling workflow for evaluating hydrazine condensation rates.

Protocol B: Annulation to Fused Imidazo[1,2- ]pyrazoles

This protocol demonstrates the synthesis of complex scaffolds, heavily referencing foundational2 [2] and the 3 [3].

  • Primary Condensation: React the chosen 2-hydrazinoimidazole derivative (1.0 equiv) with 2-bromoacetophenone (1.05 equiv) in refluxing ethanol for 2 hours. This forms the uncyclized intermediate via nucleophilic displacement of the bromide.

  • Thermodynamic Cyclization: Add a catalytic amount of glacial acetic acid (0.1 equiv) to promote dehydration and continue refluxing.

    • Observation: The 1-methyl derivative fully cyclizes within 4 hours. The 1-ethyl derivative requires extended reflux (up to 8-10 hours).

    • Causality: The secondary ring-closure step requires the intermediate to adopt a specific conformation. The N1-ethyl group sterically clashes with the forming pyrazole ring, significantly raising the activation energy ( ) of the transition state.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the fused imidazo-pyrazole scaffold.

References

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles MDPI[Link]

  • N-Alkylation of Imidazoles: Steric and Electronic Effects University of Otago[Link]

Sources

Validation

A Comparative Guide to Validated HPLC Methods for Purity Determination of 2-hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

As a crucial intermediate in pharmaceutical synthesis, the purity of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a critical quality attribute that directly impacts the safety and efficacy of the final active p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a crucial intermediate in pharmaceutical synthesis, the purity of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). A robust, validated High-Performance Liquid Chromatography (HPLC) method is therefore essential for accurately quantifying the main component and detecting any process-related impurities or degradation products.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this highly polar, ionic compound. We will detail the development rationale for an optimized gradient method (Method A) and compare its performance against a more conventional, less-effective isocratic approach (Method B). The comparison is framed within the context of a comprehensive method validation protocol, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

The Analyte: Physicochemical Considerations

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a highly polar molecule, existing as a salt. Its structure suggests a low logP value and high water solubility.[4][5] The imidazole and hydrazine moieties provide UV absorbance, making UV detection a suitable choice. The basic nature of the nitrogen atoms means the compound's ionization state is highly dependent on pH. These characteristics present a challenge for traditional C18 RP-HPLC columns, where polar analytes often exhibit poor retention and elute near the void volume.[6][7]

Method A: Optimized Ion-Pair Gradient RP-HPLC

Rationale for Method Design: To overcome the retention challenges associated with this polar analyte, Method A employs an ion-pair strategy. An anionic ion-pairing reagent, sodium dodecyl sulfate (SDS), is added to the mobile phase. The SDS adsorbs onto the C18 stationary phase, creating a negatively charged surface that can then interact with the positively charged analyte via ion-exchange, significantly enhancing retention. A gradient elution is used to ensure that any impurities with different polarities are effectively separated and eluted with good peak shape within a reasonable runtime. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use in RP-HPLC.[8]

Chromatographic Conditions: Method A
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M KH₂PO₄, 10 mM SDS, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 min; 40% B to 90% B over 2 min; Hold at 90% B for 2 min; return to 5% B over 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm
Diluent Mobile Phase A

Method B: Sub-Optimal Isocratic RP-HPLC

Rationale for Comparison: Method B represents a more simplistic, but ultimately flawed, approach. It uses a standard C18 column without an ion-pairing agent and an isocratic mobile phase with a high aqueous content. This method is chosen for comparison to highlight the common pitfalls in analyzing highly polar compounds, such as poor retention, peak tailing due to secondary silanol interactions, and inadequate separation from potential impurities.[8]

Chromatographic Conditions: Method B
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Standard C18, 4.6 x 150 mm, 5 µm
Mobile Phase 95:5 (v/v) 0.02 M KH₂PO₄ (pH 6.5) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm
Diluent Water

Comprehensive Method Validation & Performance Comparison

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][9] The following sections detail the validation parameters as prescribed by ICH Q2(R1) and compare the performance of Method A and Method B.

Specificity & Stability-Indicating Properties

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and placebo components.[1] This is achieved through forced degradation studies.[10][11][12]

Experimental Protocol:

  • Prepare solutions of the analyte at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using both HPLC methods.

  • Assess peak purity of the main analyte peak in all chromatograms using a photodiode array (PDA) detector.

Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. The peak purity angle should be less than the purity threshold for the analyte peak in all stressed samples.

Results & Comparison:

Performance MetricMethod A (Optimized Gradient)Method B (Isocratic)
Resolution (Rs) from nearest degradant > 2.0 for all degradation productsCo-elution observed with oxidative degradant (Rs = 0.8)
Peak Purity Passes for all stress conditionsFails for oxidative stress condition
Target Degradation Achieved ~15-20% degradation in stress samples[13]Degradation observed, but peaks are poorly resolved

Discussion: Method A proves to be a true stability-indicating method. The gradient elution effectively separates the polar degradants from the main analyte peak. In contrast, Method B fails to separate a key degradant formed under oxidative stress, making it unsuitable for purity analysis as it would lead to an overestimation of the main component's purity.

Linearity

Objective: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrumental response (peak area).

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Results & Comparison:

ParameterMethod A (Optimized Gradient)Method B (Isocratic)
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL
Correlation Coefficient (r²) 0.99980.9985
Linear Regression Equation y = 25481x + 150y = 9875x + 950
Residual Plot Random distributionShows a clear trend

Discussion: Method A exhibits excellent linearity with a high correlation coefficient. The poor peak shape (tailing) in Method B contributes to higher variability at each level, resulting in a lower r² value and a non-random residual plot, indicating a poor fit of the linear model.

Accuracy (Recovery)

Objective: To demonstrate the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a recovery study by spiking a placebo with known amounts of the analyte.

Experimental Protocol:

  • Prepare a placebo mixture (containing all formulation components except the analyte).

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Results & Comparison:

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 100.5% ± 0.4%103.8% ± 1.9%
100% 99.8% ± 0.3%97.5% ± 2.1%
120% 101.1% ± 0.5%104.5% ± 2.5%

Discussion: Method A demonstrates excellent accuracy, with recovery values well within the acceptance criteria. The poor chromatography in Method B leads to integration errors and interference from placebo components, resulting in poor and inconsistent recovery values with high relative standard deviations (RSD).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]

A. Repeatability (Intra-assay Precision) Experimental Protocol:

  • Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the RSD of the results.

B. Intermediate Precision (Inter-assay Ruggedness) Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Results & Comparison:

Precision LevelMethod A (% RSD)Method B (% RSD)
Repeatability 0.6%2.8%
Intermediate Precision 0.9%3.5%

Discussion: Method A is highly precise, with RSD values well below the 2.0% limit. The poor peak shape and low retention in Method B lead to high variability in integration, causing the method to fail the precision criteria.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) meets the acceptance criteria (e.g., ≤ 10%).

Results & Comparison:

ParameterMethod AMethod B
LOD (µg/mL) 0.050.5
LOQ (µg/mL) 0.151.5
Precision at LOQ (%RSD) 4.5%12.8% (Fails)

Discussion: The sharp, symmetrical peaks and stable baseline of Method A result in significantly lower (better) LOD and LOQ values. The broad, tailing peak in Method B has a poor height-to-area ratio and is more difficult to distinguish from baseline noise, leading to a much higher LOQ that fails precision requirements.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[1]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Inject a system suitability solution and a standard solution for each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria: System suitability parameters must remain within their defined limits for all variations. Retention time shifts should be minimal and predictable.

Results & Comparison:

Varied ParameterMethod A (Impact on System Suitability)Method B (Impact on System Suitability)
Flow Rate (+0.1 mL/min) Passes; RT shifts predictablyPasses; RT shifts predictably
pH (+0.2 units) Passes; Minor RT shiftFails; Significant peak tailing increase
Column Temp (+2 °C) Passes; Minor RT shiftPasses; Minor RT shift

Discussion: Method A is robust, showing that small operational variations do not significantly impact its performance. Method B is highly sensitive to changes in mobile phase pH. A small increase in pH exacerbates the undesirable interactions between the ionized analyte and free silanols on the stationary phase, causing the method to fail system suitability.

Visualizing the Validation Workflow

A structured approach is critical for successful method validation. The following diagram illustrates the logical flow of the validation process.

G cluster_0 Method Development cluster_1 Method Validation Protocol (ICH Q2 R1) Dev Develop HPLC Method (e.g., Method A) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOQ LOD & LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness LOQ->Robustness SST System Suitability (Defined Criteria) Robustness->SST

Caption: Logical workflow for HPLC method validation per ICH Q2(R1).

The relationship between different validation parameters ensures a comprehensive evaluation of the method's performance characteristics.

G Core Core Performance Accuracy Precision Linearity Specificity Selectivity Specificity (Stability Indicating) Core->Specificity relies on Sensitivity Sensitivity Limits LOD LOQ Core->Sensitivity defines Reliability In-Use Reliability Robustness System Suitability Core->Reliability must meet criteria in Specificity->Reliability is tested by

Caption: Interrelationship of HPLC validation performance characteristics.

Conclusion

This comparative guide unequivocally demonstrates the superiority of the Optimized Ion-Pair Gradient Method (Method A) for the purity determination of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride. By addressing the inherent challenges of retaining and separating this highly polar analyte, Method A successfully meets all ICH Q2(R1) validation criteria, proving to be specific, linear, accurate, precise, sensitive, and robust.

In contrast, the Sub-Optimal Isocratic Method (Method B) fails on multiple critical parameters, including specificity, precision, and robustness. This highlights a crucial principle in analytical science: a method that produces a peak is not necessarily a valid method. The causality behind experimental choices—such as the use of an ion-pairing agent and a gradient elution for a polar, ionic analyte—is directly linked to the successful validation and ultimate reliability of the analytical data. For researchers and drug development professionals, investing time in robust method development is a prerequisite for generating trustworthy data compliant with global regulatory standards.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Ashok, G., et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Sultana, N., et al. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC; 2017. [Link]

  • Teasdale, A., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Vogel, F., Galushko, S. Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds. Chromatography Today. 2015. [Link]

  • Nethercote, P., Borman, P. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. 2017. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Chandorkar, J.G. SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. PharmaTutor. 2012. [Link]

  • Rosario-Ortiz, F.L., et al. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Journal of Chromatography A. 2004. [Link]

  • Gackowska, A., et al. HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Separations. 2023. [Link]

  • Tsutsui, N., et al. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC; 2019. [Link]

  • El-Kimary, E.I., et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC; 2018. [Link]

  • Krzek, J., et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. 2007. [Link]

  • 2-Hydrazinyl-1h-imidazole. PubChem, National Institutes of Health. [Link]

  • Hydrazine Impurity Survey. Defense Technical Information Center. 1973. [Link]

  • 2-hydrazinyl-1H-1,3-benzodiazole. PubChem, National Institutes of Health. [Link]

  • Nitrosamines precursors - Root Causes. ECA Academy. 2023. [Link]

  • 2-hydrazinyl-1-methyl-1h-imidazole dihydrochloride (C4H8N4). PubChemLite. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. 2025. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Verification of Novel Heterocyclic Building Blocks: A Case Study in NMR Spectral Data Validation

For distribution to: Researchers, scientists, and drug development professionals Introduction: Beyond the Spectrum – A Framework for Confident Structural Elucidation In the fast-paced world of drug discovery and developm...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Beyond the Spectrum – A Framework for Confident Structural Elucidation

In the fast-paced world of drug discovery and development, the unambiguous structural confirmation of novel synthetic intermediates is paramount. A flawed structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in a development pipeline. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for small molecules, the raw spectral data is merely the starting point. A rigorous and logical validation process is essential to transform a spectrum into a verified molecular structure.

The Three Pillars of NMR Data Validation

Our approach to NMR data validation rests on three core principles, ensuring scientific integrity and trustworthiness in our structural assignments.

  • Expertise & Experience: We will not just look at the peaks; we will interpret them in the context of fundamental NMR principles and the known electronic effects of the functional groups present. Understanding the "why" behind a chemical shift or a coupling constant is crucial.

  • Trustworthiness through Self-Validation: The validation process itself should be a closed-loop system. Each piece of spectral information must be cross-verified with other data points within the spectra and with our understanding of the molecule's structure.

  • Authoritative Grounding: Our interpretations will be grounded in established NMR theory and supported by data from peer-reviewed literature and reputable chemical databases.

Part 1: Predicted NMR Spectral Analysis of 2-hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

Due to the absence of published experimental spectra for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, we will construct a predicted spectrum based on the analysis of its structural components and data from analogous compounds. The trihydrochloride salt form will significantly impact the electronic environment of the molecule, and this must be a key consideration in our prediction. The full protonation of the imidazole and hydrazine nitrogens will lead to a general downfield shift of all proton and carbon signals due to increased deshielding.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to exhibit three key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.7 - 3.9Singlet3HN-CH₃The methyl group on the N1 position of the imidazole ring is expected to be a singlet. Its chemical shift will be influenced by the overall positive charge on the heterocyclic ring.
~ 7.2 - 7.4Doublet1HImidazole C4-HThe two imidazole ring protons are not equivalent and are expected to show a small coupling to each other. The proton at the C4 position will be deshielded by the adjacent protonated nitrogen.
~ 7.4 - 7.6Doublet1HImidazole C5-HSimilar to the C4-H, this proton will be deshielded and will appear as a doublet coupled to the C4-H.
Broad, exchangeableMultiplet-NH, NH₂, NH₃⁺The protons on the hydrazine moiety and the protonated imidazole nitrogen will likely appear as broad, exchangeable signals. Their exact chemical shift will be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the carbon atoms of the imidazole ring and one for the methyl group.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 35 - 40N-CH₃The N-methyl carbon will be the most upfield signal.
~ 118 - 122Imidazole C5The carbon atoms of the imidazole ring will be significantly downfield.
~ 125 - 130Imidazole C4The chemical shifts are estimated based on data from protonated imidazole systems.[1]
~ 145 - 150Imidazole C2The C2 carbon, bonded to the electron-withdrawing hydrazinyl group, is expected to be the most deshielded of the ring carbons.

Part 2: Experimental NMR Spectral Analysis of 2-Hydrazinobenzimidazole – A Comparative Benchmark

To ground our predictive analysis in experimental reality, we will now examine the reported NMR data for 2-hydrazinobenzimidazole. This compound shares the core 2-hydrazinyl-imidazole moiety, with the key difference being the fusion of a benzene ring.

Experimental ¹H NMR Spectrum of 2-Hydrazinobenzimidazole

Published data for hydrazones derived from 2-hydrazinobenzimidazole provide insights into the spectral characteristics of the core molecule.[2] The aromatic protons of the benzimidazole ring typically appear as a complex multiplet between 7.0 and 7.5 ppm. The NH and NH₂ protons are often observed as broad signals that can exchange with D₂O.

Experimental ¹³C NMR Spectrum of 2-Hydrazinobenzimidazole

The ¹³C NMR spectrum of 2-hydrazinobenzimidazole derivatives shows the C2 carbon of the benzimidazole ring at approximately 150-160 ppm. The aromatic carbons of the fused benzene ring typically resonate in the 110-140 ppm region.

Part 3: Comparative Analysis and Validation Workflow

The power of this comparative approach lies in understanding the structural differences and their predictable impact on the NMR spectra.

Feature2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride (Predicted)2-Hydrazinobenzimidazole (Experimental)Rationale for Differences
Aromatic/Heterocyclic Protons Two doublets for imidazole protons (~7.2-7.6 ppm)Complex multiplet for benzene ring protons (~7.0-7.5 ppm)The simple imidazole system will have a cleaner splitting pattern compared to the four protons of the fused benzene ring in 2-hydrazinobenzimidazole.
Aliphatic Protons Singlet for N-CH₃ (~3.7-3.9 ppm)NoneThe N-methyl group is unique to our target compound.
C2 Carbon Chemical Shift ~145-150 ppm~150-160 ppmThe chemical environments are similar, leading to a comparable chemical shift for the carbon attached to the hydrazine group.

This comparative analysis, moving from a predicted to an experimental spectrum of a close analog, provides a robust framework for the initial validation of a novel compound.

Experimental and Validation Workflow

A detailed, step-by-step methodology for acquiring and validating the NMR data is crucial.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts of exchangeable protons.

  • Add a small amount of an internal standard, such as DSS or TMSP, for accurate chemical shift referencing.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Additionally, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

3. Data Processing and Analysis:

  • Process the raw data (FID) using appropriate software, including Fourier transformation, phasing, and baseline correction.

  • Calibrate the chemical shift scale to the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling relationships.

  • Correlate the ¹H and ¹³C signals using the 2D NMR data to confirm assignments.

4. Structural Verification and Comparison:

  • Compare the experimentally obtained spectra with the predicted spectra.

  • Analyze any discrepancies and rationalize them based on potential solvent effects, conformational differences, or unexpected structural features.

  • Compare the data with the experimental spectra of the reference analog (2-hydrazinobenzimidazole) to further build confidence in the structural assignment.

Mandatory Visualizations

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Validation & Comparison SamplePrep Sample Preparation NMR_Acq 1D & 2D NMR Acquisition SamplePrep->NMR_Acq Processing Data Processing NMR_Acq->Processing Assignment Spectral Assignment Processing->Assignment Verification Structural Verification Assignment->Verification Prediction Predicted Spectrum Prediction->Verification Comparison Comparison with Analog Comparison->Verification

Caption: Workflow for NMR data validation.

G cluster_0 Target Compound cluster_1 Alternative Compound 2-hydrazinyl-1-methyl-1H-imidazole 2-hydrazinobenzimidazole

Caption: Molecular structures of the target and alternative compounds.

Conclusion: A Pathway to Confident Drug Development

The validation of NMR spectral data is a critical step in the characterization of novel chemical entities. By employing a systematic approach that combines predictive analysis based on fundamental principles with comparative evaluation against known analogs, researchers can achieve a high degree of confidence in their structural assignments, even in the absence of a reference standard. This rigorous methodology, grounded in scientific integrity, is essential for mitigating risks and ensuring the smooth progression of drug development programs. This guide provides a template for such a process, empowering scientists to move forward with their research with well-characterized and validated molecular tools.

References

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742.
  • ICH Harmonised Guideline. (2022).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Infection and Drug Resistance, Volume 18, 1-18.
  • PubChem. (n.d.). 2-hydrazinyl-1H-1,3-benzodiazole. Retrieved from [Link]

  • Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • G.S.U. Physical Sciences. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235.

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Validation

Benchmarking 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride in Cross-Coupling Reactions: A Comparative Guide

In the landscape of modern synthetic chemistry, the quest for efficient and versatile reagents for the construction of carbon-nitrogen (C-N) bonds is a perpetual endeavor. Arylhydrazines, in particular, are pivotal build...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the quest for efficient and versatile reagents for the construction of carbon-nitrogen (C-N) bonds is a perpetual endeavor. Arylhydrazines, in particular, are pivotal building blocks for a vast array of pharmaceuticals and agrochemicals, serving as key precursors to indoles, pyrazoles, and other important heterocyclic scaffolds.[1] This guide provides an in-depth technical comparison of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, a promising yet under-explored reagent, with established alternatives in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, compare performance based on available data for analogous systems, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction to 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride

2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride is a salt of a substituted hydrazine featuring a methyl-imidazole heterocycle. The presence of the imidazole ring is anticipated to modulate the nucleophilicity and steric profile of the hydrazine moiety, potentially offering unique reactivity and selectivity in cross-coupling reactions. The trihydrochloride salt form ensures stability and ease of handling, a practical advantage in a laboratory setting. While extensive data on this specific reagent in cross-coupling is emerging, its structural similarity to other N-heterocyclic hydrazines, such as 2-hydrazinopyridine, allows us to draw valuable comparative insights.

The imidazole moiety, being electron-rich and capable of N-coordination, could influence the catalytic cycle in several ways:

  • Ligand Effects: The imidazole nitrogen could act as a ligand to the palladium center, potentially influencing the rate of oxidative addition and reductive elimination.

  • Nucleophilicity: The electronic nature of the methyl-imidazole ring will impact the nucleophilicity of the hydrazine nitrogens, a key parameter in C-N bond formation.

  • Product Properties: Incorporation of the 1-methyl-1H-imidazol-2-yl moiety into the final product can impart desirable physicochemical properties, such as improved solubility or metabolic stability, which is of significant interest in drug discovery.

Comparative Analysis with Alternative Hydrazine Surrogates

The performance of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride in cross-coupling reactions can be benchmarked against commonly used hydrazine sources. The choice of hydrazine reagent is critical and often dictates the reaction conditions and ultimate success of the coupling.

ReagentStructureKey AdvantagesKey Disadvantages
Hydrazine Hydrate H₂N-NH₂·H₂OInexpensive, readily available.Highly toxic and explosive, can lead to over-arylation, requires careful control of stoichiometry.[1]
Boc-hydrazine Boc-NH-NH₂Protected form prevents over-arylation, improved handling safety.Requires a deprotection step, adding to the synthetic sequence.
Arylhydrazines Ar-NH-NH₂Readily available, can be used to synthesize unsymmetrical N,N'-diarylhydrazines.Can undergo N-N bond cleavage as a side reaction.[2]
2-Hydrazinopyridine N-heterocyclic structure can influence reactivity and product properties.[3]Can act as a bidentate ligand, potentially inhibiting the catalyst.[3]
2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride Stable salt, introduces a desirable heterocyclic motif, potential for unique reactivity.Limited published data on cross-coupling performance.

The primary challenge in using unsubstituted hydrazine is controlling the selectivity to obtain the mono-arylated product, as the resulting arylhydrazine is often more reactive than hydrazine itself.[1] Protected hydrazines, like Boc-hydrazine, circumvent this issue but necessitate an additional deprotection step. Arylhydrazines are suitable for the synthesis of diarylhydrazines but are not direct competitors for introducing a simple hydrazine moiety.

N-heterocyclic hydrazines, such as 2-hydrazinopyridine, represent the closest structural analogs to our target compound. Studies on the Buchwald-Hartwig amination of aryl halides with 2-hydrazinopyridine derivatives have demonstrated the feasibility of such couplings, although they can be challenging due to the potential for the heterocyclic nitrogen to coordinate to the palladium catalyst and inhibit its activity.[3] The use of specialized ligands and carefully optimized reaction conditions are often necessary to achieve good yields.[3]

Based on these comparisons, 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride is positioned as a valuable alternative for the direct introduction of a substituted hydrazinyl-heterocyclic moiety, potentially offering a favorable balance of reactivity, stability, and desirable product characteristics.

Mechanistic Considerations: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[4] The catalytic cycle, illustrated below, provides a framework for understanding the key steps and the factors that influence the reaction's efficiency.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exch Ligand Exchange (R-NH-NH₂) PdII_ArX->Ligand_Exch PdII_Amine [L_nPd(II)(Ar)(NH₂NH-R)]+X- Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NHNH-R) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NH-NH-R Red_Elim->Product

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl bromide, 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, and K₃PO₄.

  • Add the anhydrous, degassed 1,4-dioxane.

  • In a separate vial, weigh out the Pd₂(dba)₃ and XPhos and add them to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N'-(1-methyl-1H-imidazol-2-yl)hydrazine.

Note: The trihydrochloride salt of the hydrazine will likely require the use of a sufficient amount of base to neutralize the HCl and deprotonate the hydrazine for the catalytic cycle to proceed.

Conclusion and Future Outlook

2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride presents itself as a compelling reagent for the synthesis of novel arylhydrazines bearing a valuable heterocyclic moiety. While direct comparative data is still emerging, analysis of analogous systems strongly suggests its utility in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. The key to unlocking its full potential will lie in the careful optimization of reaction conditions, particularly the choice of ligand and base, to accommodate its unique electronic and steric properties.

As the demand for structurally diverse and functionally optimized molecules in drug discovery and materials science continues to grow, reagents like 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride will undoubtedly play an increasingly important role. Further research into its reactivity profile is warranted and is expected to expand the toolbox of synthetic chemists, enabling the efficient construction of complex nitrogen-containing molecules.

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34775–34789. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. [Link]

  • Shu, S., et al. (2026). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. ResearchGate. [Link]

  • Arterburn, J. B., et al. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1351–1354. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 34: Arylhydrazines. Science of Synthesis.
  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. [Link]

  • ChemRxiv. (2025). Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross-Coupling. [Link]

  • Wang, J. Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. [Link]

  • Xiong, X., et al. (2012). Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. Organic Letters, 14(10), 2552–2555. [Link]

  • de la Torre, A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1095–1103. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences, 13(1), 1-5. [Link]

  • Dhawas, A. G., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 808-814.
  • Molander, G. A., & Dreher, S. D. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(19), 7477–7488. [Link]

  • Elnagdi, M. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1821-1853.
  • Aroso, M., et al. (2022). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. IntechOpen. [Link]

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Safety & Regulatory Compliance

Safety

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride proper disposal procedures

The safe handling and disposal of highly reactive chemical intermediates require a rigorous, mechanistic understanding of their molecular properties. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of highly reactive chemical intermediates require a rigorous, mechanistic understanding of their molecular properties. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS: 1855888-39-9) is a specialized reagent widely utilized in pharmaceutical synthesis and drug development[1][2]. However, its structural combination of a hydrazine moiety and a trihydrochloride salt presents unique toxicological and reactive hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, spill response, and disposal of this compound.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand why it is hazardous. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride poses three distinct hazard modalities:

  • The Hydrazine Moiety (Reactivity & Toxicity): Hydrazine derivatives are potent reducing agents. Biologically, they are severe local irritants that can cause systemic toxicity, including central nervous system (CNS) stimulation, liver damage, and red blood cell destruction[3]. Chemically, they can react violently with strong oxidizers.

  • The Trihydrochloride Salt (Acidity): The presence of three equivalent hydrogen chloride molecules means that upon dissolution in water, the compound generates a highly acidic solution. This introduces a secondary corrosive hazard to biological tissues and metal surfaces.

  • Thermal Instability: When subjected to high heat, hydrazine derivatives decompose to release toxic gases, including ammonia, hydrogen, and nitrogen oxides (NOx)[4].

Quantitative Hazard Summary
Hazard ParameterValue / CharacteristicOperational Implication (Causality)
CAS Number 1855888-39-9[1]Essential for accurate hazardous waste labeling and EHS tracking.
Molecular Formula C4H11Cl3N4[2]High nitrogen and chlorine content dictates specific incineration requirements.
Chemical Reactivity Strong Reducing AgentMust be strictly segregated from oxidizing agents (e.g., peroxides, nitrates) to prevent spontaneous exothermic reactions[3].
Aqueous pH Highly Acidic (due to 3HCl)Aqueous waste streams containing this compound require neutralization prior to final disposal processing.
Toxicity Profile Acute Oral/Dermal ToxicityMandates zero-exposure handling; requires non-permeable nitrile or neoprene gloves and respiratory protection if dust is present[5][6].

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or cleanup protocol, the laboratory environment must be secured. The logic behind these PPE choices is driven by the compound's ability to cause severe eye damage and systemic absorption through the skin[3].

  • Engineering Controls: All open handling of the solid powder must occur within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood to prevent the inhalation of aerosolized trihydrochloride dust[5].

  • Hand Protection: Double-gloving is mandatory. Use heavy-duty Nitrile (minimum 8 mil) or Neoprene gloves. The inner glove protects against accidental breaches, while the outer glove provides the primary chemical barrier.

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield. The trihydrochloride salt can cause irreversible corneal damage upon contact[3].

  • Body Protection: A disposable, chemically resistant Tyvek suit or a fully buttoned, fluid-resistant lab coat.

Standard Operating Procedure: Routine Waste Disposal

Bulk solid waste and highly concentrated solutions of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride must never be neutralized in the laboratory. The risk of a runaway exothermic reaction is too high. They must be packaged for commercial incineration[7].

Protocol A: Disposal of Unused/Expired Solid Chemical
  • Preparation: Ensure the fume hood is operational. Place a pre-weighed, chemically compatible high-density polyethylene (HDPE) waste container inside the hood.

  • Transfer: Using a non-sparking, anti-static spatula, carefully transfer the solid waste into the HDPE container. Causality: Anti-static tools prevent the ignition of any suspended organic dust.

  • Primary Containment: Seal the HDPE container tightly.

  • Secondary Containment: Place the primary container into a secondary sealable bag (e.g., a heavy-duty ziplock) to prevent contamination during transit.

  • Labeling: Affix a hazardous waste label detailing: "Toxic/Corrosive Solid Waste: 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS 1855888-39-9). Contains Hydrazine Derivative and HCl."

  • Storage: Store in a dedicated corrosive/toxic storage cabinet, strictly segregated from oxidizing acids (like Nitric Acid) and heavy metal salts, until pickup by a licensed environmental disposal service.

Standard Operating Procedure: Spill Response & Chemical Neutralization

In the event of a spill, or when disposing of very dilute aqueous washings (<5%), a chemical neutralization process can be employed to destroy the hazardous hydrazine moiety before final disposal[8].

The mechanism relies on the controlled oxidation of the hydrazine group to inert nitrogen gas ( N2​ ) and water using a dilute oxidizer like Sodium Hypochlorite (NaOCl).

SpillResponse A Spill Detected: 2-Hydrazinyl-1-methyl-1H-imidazole 3HCl B Evacuate & Ventilate (Prevent Inhalation) A->B C Don Maximum PPE (Respirator, Nitrile/Neoprene) B->C D Solid Spill? Sweep gently (No dust) C->D E Liquid/Solution Spill? Absorb with inert material C->E G Transfer to Hazardous Waste Container D->G F Chemical Neutralization (Dilute NaOCl or H2O2) E->F F->G H Label & Store for Incineration G->H

Workflow for 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride spill response and neutralization.
Protocol B: Neutralization of Dilute Aqueous Spills/Washings

Warning: This protocol is ONLY for dilute solutions (<5%). Do not attempt on bulk powders.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Do not use combustible materials like sawdust, as hydrazine derivatives can ignite them upon drying[3].

  • Oxidant Preparation: In a fume hood, prepare a 5% Sodium Hypochlorite (NaOCl) solution (standard household bleach concentration is acceptable if unfragranced).

  • Controlled Oxidation: Slowly, dropwise, apply the NaOCl solution to the absorbed spill.

    • Mechanistic Note: You will observe effervescence (bubbling). This is the visual validation of the protocol working—the hydrazine moiety is being oxidized and releasing N2​ gas[8].

  • Incubation: Allow the mixture to react for at least 30 minutes to ensure complete destruction of the hydrazine compound.

  • pH Adjustment: Because the original compound is a trihydrochloride, the resulting mixture may still be highly acidic. Slowly add a dilute base (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) until the pH is neutralized (pH 6-8).

  • Collection & Disposal: Scoop the neutralized, absorbed slurry into a wide-mouth HDPE hazardous waste container. Label as "Neutralized Hydrazine Waste (Contains Sand, NaCl, Imidazole derivatives)" and submit to your Environmental Health and Safety (EHS) department for final disposal.

Neutralization A Hydrazine Derivative Waste (R-NH-NH2) B Add Dilute Oxidizer (e.g., 5% NaOCl or H2O2) A->B C Exothermic Oxidation (Controlled Addition) B->C D Nitrogen Gas (N2) Evolution + Water + R-Cl/R-OH C->D E pH Adjustment & Verification (Starch-Iodide Test) D->E F Aqueous Waste Disposal (Via EHS) E->F

Chemical neutralization mechanism for hydrazine derivatives using controlled oxidation.

Logistical Storage & Segregation Rules

Proper disposal begins with proper storage. If waste is collected over time, it must be stored according to strict chemical compatibility rules to prevent catastrophic laboratory incidents.

  • Do Not Mix with Halogenated Solvents: While the compound itself contains chloride ions, mixing reactive hydrazine derivatives with bulk halogenated waste (like Dichloromethane) can lead to slow, pressure-building alkylation reactions.

  • Do Not Mix with Heavy Metals: Metals such as copper, lead, or iron can catalyze the explosive decomposition of hydrazine derivatives[4].

  • Venting: If storing aqueous waste that has not been fully neutralized, use a vented cap. Slow decomposition can release nitrogen gas, which will over-pressurize and rupture a tightly sealed glass or plastic bottle[3].

References

  • Angene Chemical. "Safety Data Sheet: Hydrazine Derivatives." Angene Chemical, 2025. Available at:[Link]

  • World Health Organization (WHO) / International Programme on Chemical Safety (IPCS). "Environmental Health Criteria 68: Hydrazine." INCHEM, 1987. Available at: [Link]

  • Thermo Fisher Scientific. "Hydrazine hydrate - SAFETY DATA SHEET." Thermo Fisher Scientific, 2025. Available at: [Link]

  • Defense Technical Information Center (DTIC). "Safety and Handling of Hydrazine." DTIC, 1980. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 818195, 2-Hydrazinyl-4-methylquinoline." PubChem, 2025. Available at: [Link]

Sources

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